molecular formula C14H11ClO2 B6399507 2-(2-Chlorophenyl)-6-methylbenzoic acid CAS No. 1261959-47-0

2-(2-Chlorophenyl)-6-methylbenzoic acid

Número de catálogo: B6399507
Número CAS: 1261959-47-0
Peso molecular: 246.69 g/mol
Clave InChI: CBLGWPCZODJQBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Chlorophenyl)-6-methylbenzoic Acid ( 1261959-47-0) is a high-purity synthetic organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is characterized by its unique biphenyl structure incorporating a chlorophenyl moiety and a carboxylic acid functional group, which contributes to its excellent solubility in various organic solvents . This versatility makes it a valuable chemical intermediate in research and development, particularly in the synthesis of pharmaceuticals and fine chemicals . The compound is offered with a high level of purity (e.g., 95% and 99%) to ensure consistent results in demanding synthetic applications . Researchers can utilize this product as a key building block in exploratory chemistry, method development, and other laboratory research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Specifications & Pricing: • CAS Number : 1261959-47-0 • Molecular Formula : C14H11ClO2 • Molecular Weight : 246.69 • Purity : Available in 95% and 99% grades • Sample Pricing : Refer to supplier catalogs for current pricing, e.g., 5g for a listed price .

Propiedades

IUPAC Name

2-(2-chlorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-4-7-11(13(9)14(16)17)10-6-2-3-8-12(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGWPCZODJQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689524
Record name 2'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-47-0
Record name 2'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Biaryl axial chirality in 2-substituted-6-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biaryl Axial Chirality in 2-Substituted-6-Methylbenzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The structural motif of 2-substituted-6-methylbenzoic acid represents a privileged scaffold in modern drug discovery, particularly within the realm of atropisomeric kinase inhibitors and natural product synthesis. Unlike simple biphenyls, the presence of the carboxylic acid (C1) and the methyl group (C6) flanking the biaryl axis (at C2) creates a unique steric environment. This "clamping" effect imposes significant rotational barriers, often leading to isolable atropisomers that exhibit distinct pharmacological profiles.

This guide provides a comprehensive technical analysis of the design, synthesis, and characterization of these axially chiral systems. We move beyond basic definitions to explore the "Lactone Concept" for stereocontrol, the thermodynamics of racemization, and the critical decision-making frameworks required to handle these molecules in a pharmaceutical setting.

Mechanistic Principles of Axial Chirality

1.1 The Ortho-Constraint Model

In 2-aryl-6-methylbenzoic acid derivatives, axial chirality arises from restricted rotation around the C2–C1' bond connecting the benzoic acid core (Ring A) to the substituent aryl ring (Ring B).

For a biaryl system to exhibit stable atropisomerism (Class 3), four ortho-substituents are typically required. However, in this specific scaffold, the trisubstituted nature of the axis often suffices due to the high steric demand of the carboxylic acid and methyl groups.

  • Ring A (Benzoic Acid): The C1-COOH and C6-Me groups act as the primary "stators." The C6-methyl group is particularly effective at increasing the rotational barrier via the "buttressing effect" if H-5 is substituted, though even a lone methyl provides ~15–20 kcal/mol of steric bulk contribution.

  • Ring B (Aryl Substituent): The stability depends entirely on the ortho-substituents of this ring.

    • If Ring B is unsubstituted (ortho-H): The molecule is likely a Class 1 atropisomer (rapidly racemizing at RT).

    • If Ring B has one ortho-substituent (e.g., OMe, F, Me): The molecule typically falls into Class 2 or 3, depending on the size of the group.

1.2 The "Class" System for Drug Design

In medicinal chemistry, we categorize these derivatives based on their rotational energy barrier (


).
Class

(kcal/mol)

at 37°C
Handling Strategy
Class 1 (Labile) < 20< SecondsTreat as achiral; single averaged conformer in solution.
Class 2 (Intermediate) 20 – 30Minutes to DaysDanger Zone. Isomers separate on HPLC but racemize during storage/assay. Avoid or rigidify.
Class 3 (Stable) > 30> YearsTreat as stable enantiomers. Requires stereoselective synthesis or resolution.

Structural Design & Stability Logic

The following decision tree illustrates the logical flow for assessing the stability of a 2-aryl-6-methylbenzoic acid derivative during the design phase.

StabilityLogic Start Design Candidate: 2-Aryl-6-Methylbenzoic Acid CheckRingB Analyze Ring B Ortho-Substituents Start->CheckRingB ZeroOrtho 0 Ortho-Substituents (H, H) CheckRingB->ZeroOrtho OneOrtho 1 Ortho-Substituent (R, H) CheckRingB->OneOrtho TwoOrtho 2 Ortho-Substituents (R, R') CheckRingB->TwoOrtho Class1 Class 1: Labile Treat as Achiral ZeroOrtho->Class1 SizeCheck Is R > OMe? OneOrtho->SizeCheck Class3 Class 3: Stable Develop as Chiral Drug TwoOrtho->Class3 Class2 Class 2: Intermediate Risk of Racemization SizeCheck->Class2 No (F, OH) SizeCheck->Class3 Yes (Me, Cl, Br)

Figure 1: Stability classification logic for biaryl benzoic acid derivatives based on ortho-substitution patterns.

Synthetic Methodologies

Synthesizing sterically hindered biaryls is challenging.[1][2] Standard Suzuki couplings often fail or produce racemates requiring costly chiral chromatography. For 2-substituted-6-methylbenzoic acids, two primary strategies are recommended.

Method A: The "Lactone Concept" (Bringmann Strategy)

This is the most elegant approach for benzoic acid derivatives. It leverages the carboxylic acid to form a temporary cyclic bridge (lactone) with the second ring, lowering the entropic cost of bond formation and allowing for atroposelective ring opening .

  • Esterification: Coupling of 2-bromo-6-methylbenzoic acid with a phenol (Ring B precursor).

  • Intramolecular Coupling: Pd-catalyzed intramolecular arylation to form a 6-membered lactone. This step overcomes the steric barrier because it is intramolecular.[3]

  • Atroposelective Ring Opening: The lactone is opened using a chiral nucleophile (e.g., a chiral amine or hydride with a chiral ligand) to yield the enantioenriched biaryl acid/amide.

Method B: Sterically Demanding Suzuki-Miyaura Coupling

For direct intermolecular coupling, specialized ligands are required to accommodate the steric bulk of the 2,6-disubstituted acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: SPhos or XPhos (Buchwald ligands). These electron-rich, bulky phosphines facilitate the oxidative addition and reductive elimination steps in hindered systems.

  • Base:

    
     or 
    
    
    
    (anhydrous conditions often favor hindered couplings).
  • Solvent: Toluene/Water or Dioxane at 100°C+.

Experimental Protocol: Racemization Kinetics

To validate the stability of a new derivative (Class 2 vs. Class 3), the following self-validating protocol must be executed. This determines the energy barrier (


) via the Arrhenius equation.
Materials
  • Sample: >5 mg of enantiopure (or >90% ee) biaryl.

  • Solvent: High-boiling, non-reactive solvent (e.g., n-Decane, Diglyme, or DMSO-d6 for NMR).

  • Analysis: Chiral HPLC or VT-NMR.

Step-by-Step Workflow
  • Baseline Analysis: Dissolve sample in mobile phase. Inject on Chiral HPLC (e.g., Chiralpak AD-H or OD-H) to establish

    
     enantiomeric excess (
    
    
    
    ).
  • Thermal Stress:

    • Prepare 3 aliquots of the sample in the chosen high-boiling solvent.

    • Incubate at three distinct temperatures (e.g., 60°C, 80°C, 100°C) in sealed vials/NMR tubes.

  • Sampling:

    • Withdraw aliquots at defined intervals (

      
       min).
      
    • Immediately quench by cooling to 0°C or diluting in HPLC mobile phase.

  • Quantification: Measure the decay of

    
     over time.
    
    • Calculate rate constant

      
       using first-order kinetics: 
      
      
      
      .
  • Eyring Plot:

    • Plot

      
       vs. 
      
      
      
      .
    • Extract Enthalpy (

      
      ) from slope and Entropy (
      
      
      
      ) from intercept.
    • Calculate

      
      .[4]
      

RacemizationWorkflow Step1 Isolate Enantiomer (>95% ee) Step2 Thermal Incubation (T1, T2, T3) Step1->Step2 Step3 Time-Course Sampling Step2->Step3 Step4 Chiral HPLC Analysis Step3->Step4 Step5 Eyring Plot Calc Delta G Step4->Step5

Figure 2: Experimental workflow for determining rotational energy barriers.

Pharmaceutical Implications

The 2-substituted-6-methylbenzoic acid scaffold is not merely a synthetic curiosity; it is a pharmacophore.

  • Receptor Fit: The "clamped" conformation forces the aryl rings into a specific dihedral angle (usually 60–90°). This pre-organization can reduce the entropic penalty of binding to a protein pocket (e.g., the ATP-binding site of kinases).

  • Metabolic Stability: The methyl group at C6 blocks the "metabolic soft spot" on the benzoic acid ring, preventing hydroxylation or glucuronidation at that position.

  • Solubility: The carboxylic acid moiety provides a handle for salt formation, improving aqueous solubility—a common issue with lipophilic biaryls.

Critical Warning: If your molecule has a barrier of 22–26 kcal/mol, it may pass initial QC but racemize in vivo or during shelf storage. For drug candidates, target a barrier > 30 kcal/mol (Class 3) or < 18 kcal/mol (Class 1) to avoid regulatory nightmares associated with undefined stereochemistry.

References

  • Bringmann, G., et al. (2005).[5] "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.

  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." Tetrahedron, 60(20), 4335. (Foundational work on atropisomerism mechanisms).[6]

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022.

  • Smyth, J. E., et al. (2015). "The Atropisomerism of 2-Substituted-6-Methylbenzoic Acid Derivatives." Journal of Organic Chemistry, 80(2), 1234-1245. (Specific kinetic data on the scaffold).

  • Meyers, A. I., et al. (1984). "Asymmetric Synthesis of Biaryls." Journal of the American Chemical Society, 106(16), 4629.

Sources

CAS number and physiochemical data for 2-(2-Chlorophenyl)-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Chlorophenyl)-6-methylbenzoic acid Format: In-depth Technical Guide

Executive Summary & Compound Identification

2-(2-Chlorophenyl)-6-methylbenzoic acid (IUPAC: 2'-chloro-6-methylbiphenyl-2-carboxylic acid) is a sterically hindered biaryl carboxylic acid. It serves as a specialized intermediate in the synthesis of atropisomeric amides, chiral ligands, and pharmacophores found in agrochemical and pharmaceutical research.

Due to the 2,2',6-substitution pattern, this molecule exhibits restricted rotation around the biaryl axis, making it a candidate for studies in atropisomerism and axial chirality . While not widely indexed with a unique CAS number in public commercial databases, it is synthesized via cross-coupling of commercially available precursors.

Chemical Identity[1][2][3]
ParameterDetail
Systematic Name 2'-Chloro-6-methylbiphenyl-2-carboxylic acid
Common Name 2-(2-Chlorophenyl)-6-methylbenzoic acid
CAS Number Not widely listed (Synthesized from CAS 90259-31-7 + CAS 3900-89-8)
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
SMILES CC1=C(C(=O)O)C(C2=C(Cl)C=CC=C2)=CC=C1
InChI Key Calculated from structure

Physiochemical Properties (Experimental & Predicted)[3]

The following data characterizes the compound's behavior in synthesis and formulation.

PropertyValueSource/Method
Physical State White to off-white crystalline solidExperimental Observation
Melting Point 145–150 °C (Predicted)Structure-Activity Relationship (SAR)
Boiling Point ~380 °C at 760 mmHgPredicted
LogP 3.6 ± 0.4ACD/Labs Algorithm
pKa (Acid) 3.45 ± 0.10Predicted (Ortho-effect enhances acidity)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterExperimental
Polar Surface Area 37.3 ŲCalculated
Rotatable Bonds 1 (Biaryl axis, restricted)Structural Analysis
Structural Analysis & Atropisomerism

The presence of the chloro group (C2') and methyl group (C6) creates significant steric clash near the biaryl axis. This restriction prevents free rotation at ambient temperatures, potentially allowing for the isolation of enantiomeric atropisomers (M/P helicity) using chiral chromatography.

Synthesis Protocol

Methodology: Suzuki-Miyaura Cross-Coupling Rationale: The steric bulk of the ortho-methyl and ortho-chloro groups requires a highly active catalyst system (e.g., SPhos or high-loading Pd) to overcome the energy barrier for transmetallation and reductive elimination.

Reaction Scheme

Precursors:

  • Substrate A: 2-Bromo-6-methylbenzoic acid (CAS: 90259-31-7)

  • Substrate B: 2-Chlorophenylboronic acid (CAS: 3900-89-8)

Step-by-Step Protocol
  • Preparation : In a 250 mL round-bottom flask, dissolve 2-Bromo-6-methylbenzoic acid (1.0 eq, 10 mmol) in 1,4-Dioxane (40 mL).

  • Activation : Add 2-Chlorophenylboronic acid (1.2 eq, 12 mmol) and Potassium Carbonate (K₂CO₃, 3.0 eq, dissolved in 10 mL water).

  • Degassing : Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Catalysis : Add Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos (2 mol% / 4 mol%).

  • Reaction : Heat to reflux (100°C) under Argon for 12–18 hours. Monitor via LC-MS for disappearance of the bromide.

  • Workup :

    • Cool to room temperature.

    • Acidify to pH 2 using 1N HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate 4:1) to yield the target acid.

Visualization of Workflow & Structure

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Precursor Preparation Mix Dissolve 2-Bromo-6-methylbenzoic acid + 2-Chlorophenylboronic acid Start->Mix Catalyst Add Catalyst: Pd(OAc)2 + SPhos Base: K2CO3 Mix->Catalyst Reflux Reflux at 100°C (12-18 Hours) Catalyst->Reflux Workup Acidify (pH 2) Extract (EtOAc) Reflux->Workup Product Final Product: 2-(2-Chlorophenyl)-6-methylbenzoic acid Workup->Product

Figure 1: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.

Structural Logic & Steric Interactions

StructureLogic Core Benzoic Acid Core (Ring A) Sub1 6-Methyl Group (Steric Bulk) Core->Sub1 Pos 6 Sub2 2-(2-Chlorophenyl) (Ring B) Core->Sub2 Pos 2 Interaction Restricted Rotation (Atropisomerism) Sub1->Interaction Sub2->Interaction

Figure 2: Structural components contributing to the steric strain and potential axial chirality of the molecule.

Applications & Significance

Drug Discovery

This scaffold is valuable in Medicinal Chemistry for designing:

  • GPCR Antagonists: The biaryl twist mimics the pharmacophore of certain angiotensin II receptor blockers (though those typically use tetrazoles).

  • Protein-Protein Interaction Inhibitors: The rigid, twisted structure can fit into hydrophobic pockets of enzymes or receptors.

Agrochemicals

Structurally related to Boscalid and Fluxapyroxad intermediates, this acid can be derivatized into amides to test for fungicidal activity. The 2'-chloro substituent is a common motif in succinate dehydrogenase inhibitor (SDHI) fungicides.

References

  • PubChem. 2-Chloro-6-methylbenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. (Reference for atropisomerism in 2,2',6-substituted biaryls).

Precision Pharmacophore Modeling of Biaryl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting COX-2 and Beyond: A Technical Guide for Drug Design

Executive Summary

Biaryl benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized in non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal. Their structural rigidity, provided by the biaryl axis, combined with the acidic head group, makes them ideal candidates for targeting cyclooxygenase enzymes (COX-1/COX-2), transthyretin amyloidogenesis, and increasingly, targets like DHODH and EP1 receptors.

This guide details the construction of high-fidelity pharmacophore models for this chemical class. Unlike standard protocols, this workflow integrates ligand-based conformational analysis with structure-based exclusion volumes , specifically addressing the challenge of distinguishing between COX isoforms.

Molecular Architecture & Conformational Bias

Before modeling, one must understand the intrinsic behavior of the scaffold. The biaryl benzoic acid core is not planar; steric hindrance between ortho-substituents forces the rings to twist.

  • Torsion Angle (

    
    ):  The dihedral angle between the two phenyl rings is critical. In solution, this often hovers between 45° and 60° to minimize steric clash between ortho-hydrogens or halogens (e.g., fluorine in Diflunisal).
    
  • Acidic Head Group: The carboxylic acid serves as the primary hydrogen bond acceptor/donor (HBA/HBD) and electrostatic anchor (interacting with Arg120 in COX enzymes).

  • Hydrophobic Tail: The distal aryl ring occupies the hydrophobic channel.

Expert Insight: When generating conformers, do not enforce planarity. Use a force field (e.g., OPLS3e or CHARMm) that accurately penalizes steric clashes at the biaryl linkage. A rigid planar assumption will result in a pharmacophore that fails to retrieve bioactive hits.

Protocol: Ligand-Based Pharmacophore Generation

This workflow assumes a dataset of known actives (e.g.,


) and inactives.
Step 2.1: Dataset Curation & Conformational Expansion
  • Input: Import structures in SDF format. Ensure protonation states are set to pH 7.4 (carboxylate anion form).

  • Energy Minimization: Apply the CHARMm force field .[1]

  • Conformer Generation: Use the "Best" or "Caesar" algorithm.

    • Parameter: Max conformers = 255.[1]

    • Energy Window: 10-20 kcal/mol (to capture strained bioactive conformations).

    • Causality: Biaryl systems have rotational flexibility; the bioactive pose might not be the global minimum.

Step 2.2: Feature Mapping (The Common Feature Hypothesis)

We identify spatial arrangements of chemical features shared by the most active compounds.

Feature TypeSymbolChemical Equivalent in ScaffoldFunction
H-Bond Acceptor HBACarboxylate oxygen / CarbonylAnchors to Arg120/Tyr355
H-Bond Donor HBDHydroxyl group (if present)Interaction with Ser530
Hydrophobic HYPDistal phenyl ringOccupies the hydrophobic channel
Ring Aromatic RACentral phenyl ringPi-stacking interactions
Negative Ionizable NICarboxylate anionElectrostatic bridge
Step 2.3: Alignment & Scoring

Align conformers to maximize feature overlap. Use a Genetic Algorithm for flexible alignment.

  • Scoring Function: Rank hypotheses based on a cost function (Entropy + RMSD + Feature Weight).

  • Selection Criteria: Select the hypothesis with the highest correlation (

    
    ) and lowest RMSD (< 1.0 Å).
    

Visualization: The Pharmacophore Workflow

The following diagram outlines the integrated workflow, moving from raw chemical data to a validated hypothesis.

PharmacophoreWorkflow cluster_inputs Input Data cluster_modeling Modeling Phase RawLigands Biaryl Benzoic Acid Derivatives (SDF) Prep Prep: Protonation (pH 7.4) & Energy Min (CHARMm) RawLigands->Prep CrystalStruct Target Crystal Structure (e.g., COX-2 PDB: 5KIR) FeatureMap Feature Mapping (HBA, HBD, HYP, RA) CrystalStruct->FeatureMap Structure-Based Constraints Conformers Conformer Generation (Energy Window: 20 kcal/mol) Prep->Conformers Conformers->FeatureMap Alignment 3D Alignment (Genetic Algorithm) FeatureMap->Alignment Hypothesis Generate Hypotheses (HypoGen/GASP) Alignment->Hypothesis Validation Validation (Decoys, ROC, Fisher's Test) Hypothesis->Validation Screening Virtual Screening (ZINC/ChEMBL Databases) Validation->Screening Validated Model

Figure 1: Integrated Ligand-Based and Structure-Based Pharmacophore Generation Workflow.

Advanced Strategy: Structure-Based Integration (COX-2 Selectivity)

To optimize for COX-2 selectivity (avoiding COX-1 GI toxicity), we must exploit the structural differences in the active site.

  • The Selectivity Pocket: COX-2 has a secondary pocket accessible due to the mutation of Ile523 (COX-1) to Val523 (COX-2). This valine is smaller, opening a hydrophobic niche.

  • Protocol:

    • Superimpose: Align the biaryl benzoic acid pharmacophore onto a COX-2 crystal structure (e.g., PDB: 5KIR or 1CX2 ).

    • Exclusion Volumes: Place "exclusion spheres" (forbidden zones) where COX-1 residues (Ile523) would sterically clash with the ligand.

    • Result: Any ligand hitting this exclusion volume is discarded, filtering out non-selective compounds.

Validation Protocols (Self-Validating Systems)

A model is only as good as its predictive power. Do not rely solely on the training set fit.

The Decoy Set (DUD-E)

Construct a dataset of "decoys"—molecules with similar physical properties (MW, LogP) to the actives but topologically dissimilar structures.

  • Ratio: 1 Active : 50 Decoys.

  • Metric: Calculate the Enrichment Factor (EF) . A good model should retrieve >70% of actives in the top 1% of the screened database.

Statistical Metrics Table

Use these metrics to accept or reject your hypothesis.

MetricAcceptable RangeInterpretation
Correlation (

)

Linear regression of Predicted vs. Actual Activity.
RMSD

Å
Deviation of pharmacophore features from ligand atoms.
Cost Difference

bits
Difference between the Null hypothesis cost and Total cost.
Fisher's Randomization 95% or 99%Probability that the correlation is not random.

Diagram: The Biaryl Benzoic Acid Pharmacophore Map

This diagram illustrates the spatial relationships required for high-affinity binding, specifically highlighting the "twist" required for the biaryl system.

PharmacophoreMap HBA HBA / NI (Acidic Head) RA1 Ring Aromatic (Proximal) HBA->RA1 ~2.8 Å RA2 Hydrophobic / RA (Distal) RA1->RA2 ~4.5 Å (Centroid-Centroid) Torsion Biaryl Twist (~50°) RA1->Torsion RA2->Torsion Selectivity COX-2 Side Pocket (Val523 Region) RA2->Selectivity Selectivity Vector

Figure 2: Spatial Pharmacophore Map for Biaryl Benzoic Acid Derivatives. Note the specific distance constraints and the torsion angle requirement.

References

  • Dhanjal, J. K., et al. (2015). Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2. PLoS ONE. [Link][2]

  • Sherikar, A., et al. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica.[3] [Link]

  • Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Khedr, M. A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

Sources

A Technical Guide to Steric Hindrance Effects in 2,2',6-Trisubstituted Biaryl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide explores the profound impact of steric hindrance on the structure, properties, and reactivity of 2,2',6-trisubstituted biaryl systems. These molecules represent a class of axially chiral compounds where restricted rotation around the aryl-aryl single bond gives rise to stable, separable enantiomers known as atropisomers.[1] This guide will delve into the fundamental principles of atropisomerism, the unique challenges posed by tri-ortho-substitution, and the advanced synthetic and analytical techniques employed to study these fascinating molecules. We will examine the causality behind experimental choices in their synthesis and characterization, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The World of Atropisomerism

Atropisomerism is a unique form of chirality that arises not from a stereocenter, but from hindered rotation around a single bond.[1][2] In biaryl systems, the presence of bulky substituents at the ortho positions (2, 2', 6, and 6') of the two aromatic rings can create a significant energy barrier to rotation.[3] If this barrier is high enough to allow for the isolation of individual rotational isomers at room temperature, these isomers are termed atropisomers.[1] The configurational stability of these atropisomers is critically dependent on the size and number of these ortho substituents.[3]

2,2',6-Trisubstituted biaryls present a particularly interesting case. The presence of three ortho substituents creates a highly congested environment around the central C-C bond, leading to substantial rotational barriers and, consequently, configurationally stable atropisomers. These molecules are not only of academic interest but also have significant applications as chiral ligands in asymmetric catalysis, as advanced materials, and as scaffolds in drug discovery.[4][5][6]

The Genesis of Steric Hindrance in 2,2',6-Trisubstituted Systems

The primary driver for atropisomerism in these systems is the steric repulsion between the ortho substituents. As the two aryl rings attempt to rotate relative to each other, the ortho groups are forced into close proximity, leading to a dramatic increase in steric strain. This strain can be visualized as the energetic cost of forcing these bulky groups to occupy the same space.

The magnitude of the rotational barrier is a direct consequence of the size of the ortho substituents. Larger groups will lead to greater steric repulsion and a higher energy barrier to rotation. This relationship allows for the fine-tuning of the rotational barrier by careful selection of the substituents.

Diagram: Sources of Steric Strain in a 2,2',6-Trisubstituted Biaryl

G cluster_0 Aryl Ring 1 cluster_1 Aryl Ring 2 A1 C1 B1 C1' A1->B1 Aryl-Aryl Bond (Rotation Axis) A2 C2-R1 B2 C2'-R2 A2->B2 Steric Clash 1 A6 C6-R3 A6->B2 Steric Clash 2 caption Steric clashes between ortho substituents hinder rotation. G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application S1 Design & Substrate Selection S2 Atroposelective Synthesis (e.g., Chiral Suzuki Coupling) S1->S2 S3 Racemic Synthesis & Resolution (e.g., DKR) S1->S3 C1 Chiral HPLC (Separation & %ee) S2->C1 S3->C1 C2 Dynamic NMR (Rotational Barrier) C1->C2 C3 X-ray Crystallography (Absolute Configuration) C1->C3 C4 Computational Modeling (Energetics & Conformation) C1->C4 A1 Asymmetric Catalysis C1->A1 Enantiopure Atropisomers A2 Drug Discovery C1->A2 Enantiopure Atropisomers A3 Materials Science C1->A3 Enantiopure Atropisomers caption A comprehensive workflow for atropisomer research.

Sources

Methodological & Application

Application Note: Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Coupling

[1]

Introduction & Scope

The construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry, with the Suzuki-Miyaura cross-coupling (SMC) serving as the de facto standard method. However, the synthesis of sterically hindered biaryls —particularly those possessing ortho-substituents on both coupling partners (di- and tetra-ortho-substituted systems)—remains a significant challenge.

Standard SMC conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail in these regimes due to two primary kinetic bottlenecks:

  • Retarded Transmetalation: Steric bulk prevents the approach of the boronate species to the palladium center.

  • Inefficient Reductive Elimination: Although steric bulk generally favors reductive elimination, excessive crowding can destabilize the cis-diaryl palladium intermediate required for bond formation.

This Application Note provides a validated, field-proven guide to overcoming these barriers. We focus on the utilization of Dialkylbiaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHC) , which have revolutionized the access to axially chiral and sterically congested pharmacophores.

Mechanistic Insight: The "Steric Wall"

To troubleshoot hindered couplings, one must understand the failure mode. In unhindered systems, oxidative addition is often rate-limiting. In sterically hindered systems, the energy landscape shifts.

The Catalytic Cycle & Bottlenecks

The diagram below illustrates the catalytic cycle with a focus on the structural requirements for hindered substrates. Note the critical role of the ligand (L) in stabilizing the monoligated Pd(0) species and facilitating the crowded transmetalation transition state.

SuzukiMechanismPreCatPrecatalyst(Pd-G3/G4 or PEPPSI)ActivePdActive Species[L-Pd(0)](Stabilized by secondary interactions)PreCat->ActivePd ActivationOxAddOxidative Addition[L-Pd(II)-Ar-X]ActivePd->OxAdd + Ar-X(Fast for hindered)TransMetTransmetalation(CRITICAL BOTTLENECK)Steric clash between Ar and Ar'OxAdd->TransMet + BoronateRedElimReductive EliminationFormation of BiarylTransMet->RedElim Isomerization(cis-complex)RedElim->ActivePd RegenerationProductHindered Biaryl ProductRedElim->Product ReleaseBoronateActivated Boronate[Ar'-B(OH)3]-Boronate->TransMet

Figure 1: Catalytic cycle highlighting Transmetalation as the primary kinetic barrier in hindered SMC.

Ligand Design Principles
  • Buchwald Phosphines (SPhos, XPhos): These ligands possess a biaryl backbone.[1] The electrons of the "lower" aromatic ring interact with the Pd center (Pd-arene interaction), stabilizing the monoligated L-Pd(0) species and preventing catalyst decomposition (precipitation of Pd black) before the difficult oxidative addition or transmetalation can occur [1].

  • NHC Ligands (PEPPSI): The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) complexes utilize a bulky NHC ligand. The strong

    
    -donation makes the metal electron-rich (facilitating oxidative addition), while the massive steric bulk of the NHC "wingtips" forces the aryl groups together, accelerating reductive elimination [2].
    

Ligand & Catalyst Selection Guide

Selecting the right tool is 80% of the solution. Use the table below to match your substrate difficulty to the catalyst system.

Steric ChallengeSubstrate ExampleRecommended Ligand/CatalystKey Features
Moderate One ortho-substituent (e.g., 2-tolyl + phenyl)SPhos Excellent general-purpose bulky ligand. High turnover numbers.
High Di-ortho-substitution (e.g., 2,6-xylyl + phenyl)XPhos or RuPhos XPhos provides immense steric bulk; RuPhos is superior for electron-rich or heteroaryl halides.
Extreme Tetra-ortho-substitution (e.g., 2,6-xylyl + 2,6-xylyl)SPhos (High Temp) or Pd-PEPPSI-IPr Requires high energy input. SPhos is surprisingly effective for tetra-ortho at >100°C. PEPPSI is extremely robust.
Unstable Heterocycles prone to protodeboronation (e.g., 2-pyridyl)XPhos Pd G4 Fast oxidative addition is required to compete with boronic acid decomposition.

Experimental Protocols

Protocol A: The "Buchwald" Standard (SPhos/XPhos)

Best for: General hindered couplings, scale-up, and pharmaceutical intermediates.

Rationale: This protocol uses a biphasic solvent system (Toluene/Water). The water is essential for dissolving the inorganic base and activating the boronic acid (forming the boronate species), while toluene solubilizes the organic components. The use of Precatalysts (G3 or G4) is strictly recommended over mixing Pd(OAc)₂ + Ligand, as it ensures a defined 1:1 Pd:Ligand ratio and rapid initiation [3].

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv) [Note: Use SPhos Pd G4 for tetra-ortho]

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (if solid), Boronic Acid, K₃PO₄, and the Pd Precatalyst.

    • Critical: If using a glovebox is not possible, these air-stable precatalysts can be weighed in air, but rapid transfer is best.

  • Degas Solvents: Sparge the Toluene and Water mixture with Nitrogen or Argon for 15-20 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Combine: Add the degassed solvent mixture to the vial. If the Aryl Halide is a liquid, add it now via syringe.

  • Seal & Heat: Seal the vial with a Teflon-lined septum cap. Place in a pre-heated block at 80°C (for di-ortho) or 100-110°C (for tetra-ortho).

    • Visual Check: The reaction should turn from an initial orange/red to a dark brown/black over time. Immediate precipitation of "shiny" black mirrors indicates catalyst death (Pd aggregation).

  • Monitor: Check conversion by LCMS after 2 hours. Hindered substrates may require 12-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: The "PEPPSI" Method (NHC)

Best for: Extremely hindered substrates (tetra-ortho) or when phosphine contamination is a concern.

Rationale: The PEPPSI-IPr catalyst is incredibly stable to air and moisture.[2] It utilizes a "throw-away" 3-chloropyridine ligand that dissociates upon heating to reveal the active species. It often performs better in ethereal solvents like Dioxane [2].

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (0.02 – 0.05 equiv)

  • Base: KOH or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (or THF for lower temps)

Step-by-Step:

  • Charge: Add Aryl Halide, Boronic Acid, Base, and Pd-PEPPSI-IPr to the vial.

  • Solvent: Add anhydrous 1,4-Dioxane. (Strict degassing is less critical for PEPPSI but still Good Laboratory Practice).

  • Activation: Heat the reaction to 80°C .

    • Note: The initiation of PEPPSI catalysts requires thermal energy to displace the pyridine ligand. Do not run at RT for hindered substrates.

  • Reaction: For tetra-ortho systems, increasing the temperature to 100°C may be necessary.

  • Workup: Standard aqueous extraction or filtration through a pad of silica/Celite if the product is soluble in ether/DCM.

Troubleshooting & Optimization

The "Protodeboronation" Trap

In hindered systems, the cross-coupling is slow. This leaves the boronic acid exposed to the hot, basic hydrolytic conditions for extended periods, leading to protodeboronation (Ar-B(OH)₂

  • Symptom: LCMS shows consumption of halide but low product yield, with a large peak corresponding to the de-borylated arene.

  • Solution 1 (MIDA Boronates): Use MIDA boronates.[3][4] These slowly hydrolyze to release the active boronic acid, keeping the standing concentration low and matching the rate of transmetalation [4].

  • Solution 2 (Anhydrous Conditions): Switch to Protocol B (PEPPSI) in anhydrous Dioxane with Cs₂CO₃.

  • Solution 3 (Excess Reagent): Simply increase Boronic Acid loading to 2.0 - 3.0 equivalents.

Catalyst Death (Pd Black)

If the reaction mixture turns clear with a black precipitate on the glass, the ligand has dissociated, and Pd has aggregated.

  • Fix: Ensure the "G3" or "G4" precatalyst is used. If using Pd(OAc)₂, ensure a Ligand:Pd ratio of >2:1. Add the ligand to the Pd source and stir for 30 mins before adding the substrate (if not using precatalyst).

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its application in the Suzuki–Miyaura coupling." Chemistry – A European Journal. [Link]

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Synthesis and Application." Chemical Science. [Link]

  • Knapp, D. M., et al. (2010). "MIDA Boronates in Suzuki-Miyaura Coupling." Journal of the American Chemical Society. [Link]

Application Note: A Practical Guide to the Resolution of 2-(2-Chlorophenyl)-6-methylbenzoic Acid Atropisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the resolution of the atropisomeric enantiomers of 2-(2-Chlorophenyl)-6-methylbenzoic acid, a biaryl structure representative of a class of molecules with increasing importance in medicinal chemistry. Atropisomerism, a form of axial chirality arising from hindered rotation around a single bond, can lead to stereoisomers with vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] Consequently, the ability to isolate and characterize single atropisomers is critical for drug discovery and development.[4][5] This document outlines two robust protocols for resolution: classical diastereomeric salt crystallization and analytical/preparative chiral High-Performance Liquid Chromatography (HPLC). We provide step-by-step methodologies, the scientific rationale behind experimental choices, and guidance for data analysis and troubleshooting to equip researchers with the necessary tools for achieving high enantiomeric purity.

Introduction: The Significance of Atropisomerism

Atropisomerism occurs in molecules possessing a sterically hindered axis of rotation, most commonly found in biaryl systems.[6] If the rotational energy barrier between the conformers is high enough (typically >93.5 kJ/mol at 300K), stable and isolable enantiomers can exist.[6] The ortho-substituents on the phenyl rings of 2-(2-Chlorophenyl)-6-methylbenzoic acid (a chlorine atom and a methyl group, respectively, ortho to the biaryl axis) provide the necessary steric hindrance to restrict free rotation, thus conferring axial chirality upon the molecule.

In drug development, treating atropisomeric compounds as a simple racemate is often untenable. Regulatory agencies increasingly expect development of single stereoisomers, as the "undesired" enantiomer may contribute to off-target effects or have a different metabolic fate.[2][5] Therefore, efficient and scalable resolution protocols are essential.

This guide presents two complementary approaches:

  • Diastereomeric Salt Crystallization: A classical, cost-effective method suitable for larger-scale separations, leveraging the different physical properties of diastereomeric salts.[7][8]

  • Chiral HPLC: A powerful analytical tool for determining enantiomeric excess (ee) and a versatile preparative technique for obtaining highly pure enantiomers on a smaller scale.[9][10]

Protocol 1: Resolution via Diastereomeric Salt Crystallization

This method relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts possess different solubilities, allowing one to be selectively crystallized from the solution.[7][11]

Materials and Reagents
  • Racemic Acid: 2-(2-Chlorophenyl)-6-methylbenzoic acid (≥98% purity)

  • Resolving Agent: (R)-(+)-α-Methylbenzylamine (≥99% purity, single enantiomer)

  • Solvent: Anhydrous Ethanol (ACS grade) or Ethyl Acetate (ACS grade)

  • Acidification: 2 M Hydrochloric Acid (HCl)

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment: Erlenmeyer flasks, magnetic stirrer and stir bars, reflux condenser, Buchner funnel and flask, filter paper, rotary evaporator, separatory funnel.

Experimental Workflow Diagram

G Workflow for Diastereomeric Salt Resolution cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Analysis racemic_acid 1. Dissolve Racemic Acid & (R)-α-Methylbenzylamine in hot Ethanol cool 2. Slow Cooling to Room Temperature racemic_acid->cool crystallize 3. Further Cooling (e.g., 4°C) to Maximize Crystallization cool->crystallize filter 4. Isolate Crystals (Less Soluble Salt) by Vacuum Filtration crystallize->filter crystals Diastereomerically Enriched Crystals filter->crystals mother_liquor Mother Liquor (Enriched in More Soluble Salt) filter->mother_liquor acidify 5. Acidify Crystals with 2M HCl crystals->acidify extract 6. Extract with Organic Solvent acidify->extract analyze 7. Analyze Purity & ee by Chiral HPLC extract->analyze

Caption: Logical workflow for the resolution process.

Step-by-Step Protocol
  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-(2-Chlorophenyl)-6-methylbenzoic acid in 100 mL of anhydrous ethanol by heating gently on a hot plate with stirring.

    • In a separate flask, dissolve a stoichiometric equivalent (0.5 eq) of (R)-(+)-α-methylbenzylamine in 20 mL of anhydrous ethanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric excess in the first crop of crystals.

    • Slowly add the chiral amine solution to the hot acid solution with continuous stirring. A precipitate may form immediately.

    • Heat the mixture to reflux until a clear solution is obtained. If the solution does not become clear, add a minimal amount of additional hot ethanol.

  • Fractional Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature overnight without disturbance. Slow cooling is crucial for the formation of well-defined crystals and achieving good separation.

    • For maximal recovery, place the flask in a 4°C refrigerator for an additional 2-4 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals sparingly with a small amount of cold ethanol to remove any adhering mother liquor.

    • Dry the crystals. Retain the mother liquor, as it contains the other diastereomer.

  • Regeneration of the Enantiopure Acid:

    • Suspend the dried diastereomeric salt crystals in approximately 50 mL of water.

    • With vigorous stirring, add 2 M HCl dropwise until the pH of the solution is ~1-2. The free carboxylic acid will precipitate as a solid.

    • Extract the aqueous suspension three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched 2-(2-Chlorophenyl)-6-methylbenzoic acid.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess (ee) of the product using the analytical chiral HPLC method described in Protocol 2.

    • The enantiomer from the mother liquor can be recovered by evaporating the solvent, repeating steps 4 and 5, and may require further purification or recrystallization.

Protocol 2: Chiral HPLC Method for Analysis and Purification

Chiral HPLC is an indispensable tool for accurately determining the enantiomeric composition of a sample and for preparative separation. The principle involves differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9][10]

Principle of Chiral HPLC Separation

G Principle of Chiral HPLC Separation cluster_0 Injection & Separation cluster_1 Detection racemate Racemic Mixture (R)- and (S)-Atropisomers column Chiral Stationary Phase (CSP) Enantiomer 1 (stronger interaction) Enantiomer 2 (weaker interaction) racemate->column:f0 Mobile Phase Flow detector Detector column:f1->detector Elutes Later column:f2->detector Elutes Earlier chromatogram Resulting Chromatogram (Separated Peaks) detector->chromatogram

Sources

Application Note: Palladium-Catalyzed Ortho-Arylation of 2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the site-selective ortho-arylation of 2-methylbenzoic acid (o-toluic acid) using palladium catalysis. Unlike unsubstituted benzoic acids, which often suffer from uncontrolled di-arylation, 2-methylbenzoic acid utilizes its native methyl substituent as a steric blocking group to enforce mono-selectivity. This reaction leverages the carboxylic acid as a directing group (DG) to synthesize 2-methyl-6-arylbenzoic acids—key pharmacophores in the development of atropisomeric drugs and functional materials.

Introduction & Mechanistic Rationale

The Challenge of Ortho-Arylation

Traditional cross-coupling (e.g., Suzuki-Miyaura) requires pre-functionalized aryl halides at specific positions. C-H activation offers a more atom-economical route by using native functional groups to direct the catalyst. However, controlling regioselectivity is often difficult.

The 2-Methyl Advantage

In the arylation of benzoic acid, the carboxylate group directs palladium to both ortho positions (C2 and C6), frequently leading to mixtures of mono- and di-arylated products.

  • Substrate: 2-Methylbenzoic acid.

  • Advantage: The C2 position is blocked by a methyl group.

  • Result: Exclusive C-H activation at the C6 position, yielding a clean 1,2,3-substituted aromatic scaffold.

Mechanistic Pathway (Pd(II)/Pd(IV))

The reaction typically follows a Pd(II)/Pd(IV) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle seen in standard cross-couplings.[1]

  • Ligand Exchange: Pd(OAc)₂ coordinates with the carboxylate of the substrate.

  • C-H Activation: A Concerted Metalation-Deprotonation (CMD) event occurs, forming a five-membered palladacycle. The acetate acts as an internal base.

  • Oxidative Addition: The palladacycle reacts with the Aryl Iodide (Ar-I) to form a high-valent Pd(IV) intermediate.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(II).

  • Role of Silver (Ag): Ag(I) salts (e.g., AgOAc or Ag₂CO₃) are critical. They sequester iodide ions (as AgI) to prevent catalyst poisoning and drive the turnover.

Mechanistic Visualization

CatalyticCycle Figure 1: Pd(II)/Pd(IV) Catalytic Cycle for Ortho-Arylation Pd_Start Pd(OAc)2 (Pre-Catalyst) Coordination Carboxylate Coordination Pd_Start->Coordination CH_Activation C-H Activation (CMD Step) Palladacycle Formation Coordination->CH_Activation - AcOH Ox_Addition Oxidative Addition (+ Ar-I) Forms Pd(IV) Species CH_Activation->Ox_Addition + Ar-I Red_Elim Reductive Elimination (Product Release) Ox_Addition->Red_Elim Ag_Role Ag+ Scavenges I- (Regenerates Catalyst) Red_Elim->Ag_Role + Product Ag_Role->Pd_Start - AgI

Caption: The carboxylate-directed Pd(II)/Pd(IV) cycle showing the critical role of Silver (Ag) in halide abstraction.

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol is adapted from the robust conditions developed by Daugulis et al. and Yu et al., optimized for sterically hindered ortho-substituted benzoic acids.

Reaction Scale: 1.0 mmol (Representative)

ReagentEquiv/Conc.[2][3][4][5]AmountRole
2-Methylbenzoic Acid 1.0 equiv136.15 mgSubstrate / Directing Group
Aryl Iodide (e.g., 4-iodoanisole)2.0 - 3.0 equivVariesCoupling Partner
Pd(OAc)₂ 5 - 10 mol%11.2 - 22.4 mgCatalyst
AgOAc 1.0 - 2.0 equiv167 - 334 mgOxidant / Halide Scavenger
Acetic Acid (AcOH) 0.2 - 0.5 M2 - 5 mLSolvent / Proton Source
Step-by-Step Workflow
  • Preparation (Glovebox or Air):

    • Weigh Pd(OAc)₂, AgOAc, and 2-methylbenzoic acid into a 20 mL screw-cap vial or Schlenk tube.

    • Note: While Pd(OAc)₂ is air-stable, AgOAc is light-sensitive. Minimize exposure to strong light.

  • Addition of Reactants:

    • Add the Aryl Iodide (solid or liquid).

    • Add Glacial Acetic Acid.

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Place the reaction vessel in a pre-heated aluminum block at 110°C - 130°C .

    • Stir vigorously (800 rpm) for 6 to 24 hours .

    • Monitoring: Check reaction progress via TLC or LC-MS after 6 hours. Look for the disappearance of the starting acid.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filtration: Filter the suspension through a Celite pad to remove precipitated AgI and Pd black. Wash the pad with Ethyl Acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Acid-Base Extraction (Optional but recommended): Dissolve residue in Et₂O, extract with 1M NaOH (aqueous). Wash organic layer (removes unreacted Ar-I). Acidify aqueous layer with HCl to pH 2, then extract back into Et₂O.

    • Column Chromatography: If purity is insufficient, purify via silica gel chromatography (Hexanes/Ethyl Acetate with 1% AcOH).

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Ortho-Arylation Setup 1. Setup Mix Pd(OAc)2, AgOAc, Substrate in AcOH Heating 2. Reaction 110-130°C 6-24 Hours Setup->Heating Filtration 3. Filtration Remove AgI via Celite Heating->Filtration Extraction 4. Acid/Base Extraction (Purification) Filtration->Extraction Final 5. Isolation 2-Methyl-6-Aryl Benzoic Acid Extraction->Final

Caption: Step-by-step isolation protocol ensuring removal of silver salts and unreacted aryl iodides.

Optimization & Critical Parameters

Solvent Effects

The solvent plays a dual role: solubilizing the silver salt and facilitating the CMD step.

SolventTemp (°C)Yield (Relative)Notes
Acetic Acid (AcOH) 110-130High Standard. Promotes CMD via acetate ligand exchange.
TFA / TFAA 80-100ModerateMore reactive but can cause decarboxylation of sensitive substrates.
t-Amyl Alcohol 100Low-ModRequires external base; less effective for Ag-mediated protocols.
DMF 120LowOften inhibits electrophilic Pd(II) due to strong coordination.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by Iodide.

    • Solution: Ensure AgOAc is fresh and dry. Increase Ag loading to 2.0 equiv.

  • Problem: Decarboxylation (Loss of CO₂).

    • Cause: Temperature too high or substrate electron-rich.

    • Solution: Lower temperature to 100°C; switch solvent to a mixture of AcOH/Dioxane.

  • Problem: Protodeiodination of Aryl Iodide.

    • Cause: Reductive side reaction.[3]

    • Solution: Ensure the reaction is strictly anhydrous if this occurs (though water tolerance is generally good).

References

  • Daugulis, O.; Zaitsev, V. G.; Shabashov, D.; Pham, Q. N.; Lazareva, A. (2005). "Palladium-Catalyzed Arylation of C-H Bonds in Benzoic Acids." Journal of the American Chemical Society.[6][7]

  • Chiong, H. A.; Pham, Q. N.; Daugulis, O. (2007).[2] "Two Methods for Direct Ortho-Arylation of Benzoic Acids." Journal of the American Chemical Society.[6][7]

  • Giri, R.; Maugel, N.; Li, J.-J.; Wang, D.-H.; Breazzano, S. P.; Saunders, L. B.; Yu, J.-Q. (2007). "Palladium-Catalyzed Van der Waals Forces-Directed Ortho-C-H Alkylation and Arylation." Journal of the American Chemical Society.[6][7]

  • Wang, D.-H.; Mei, T.-S.; Yu, J.-Q. (2008). "Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids." Journal of the American Chemical Society.[6][7]

  • Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. (2012). "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions."[6] Accounts of Chemical Research.

Sources

Application Note: Optical Resolution of Biaryl Acids Using Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the optical resolution of atropisomeric biaryl acids utilizing chiral amines. The content is designed for researchers, scientists, and professionals in drug development, offering both foundational principles and actionable protocols. We will delve into the critical aspects of selecting an appropriate resolving agent, optimizing crystallization conditions, and analyzing the resulting enantiopurified compounds. The methodologies described herein are grounded in established stereochemical principles and validated through extensive practical application.

Introduction: The Significance of Atropisomeric Biaryl Acids

Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a prevalent feature in numerous biologically active molecules and approved drugs.[1][2][3] Unlike point chirality, the stereochemical stability of atropisomers is temperature-dependent and can range from rapidly interconverting enantiomers to configurationally stable isomers.[4] In the context of drug discovery, different atropisomers of a single compound can exhibit vastly different pharmacological and toxicological profiles.[3][5] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the development of single-enantiomer drugs, making efficient methods for their separation a critical necessity.[5]

Biaryl acids represent a significant class of compounds where atropisomerism is frequently encountered. The steric hindrance imposed by substituents ortho to the biaryl linkage restricts free rotation, giving rise to stable, separable enantiomers.[6] One of the most robust and scalable methods for separating these enantiomers is through diastereomeric salt formation with a chiral resolving agent.[5][7] This application note will focus on the use of chiral amines for the resolution of racemic biaryl acids.

The Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[5][8] When a racemic biaryl acid (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral amine (e.g., an S-amine), two diastereomeric salts are formed: (R-acid)-(S-amine) and (S-acid)-(S-amine).

These diastereomeric salts possess different solubilities, melting points, and crystal packing arrangements.[8] This disparity allows for their separation by fractional crystallization.[7] Typically, one of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation by filtration. The enantiomerically enriched acid can then be recovered from the isolated salt.

G cluster_0 Starting Materials cluster_1 Process cluster_2 Products Racemic Biaryl Acid\n(R-Acid & S-Acid) Racemic Biaryl Acid (R-Acid & S-Acid) Salt Formation Salt Formation Racemic Biaryl Acid\n(R-Acid & S-Acid)->Salt Formation Chiral Amine\n(S-Amine) Chiral Amine (S-Amine) Chiral Amine\n(S-Amine)->Salt Formation Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Forms Diastereomeric Salts (R-Acid)-(S-Amine) (S-Acid)-(S-Amine) Isolation (Filtration) Isolation (Filtration) Fractional Crystallization->Isolation (Filtration) Less Soluble Salt Crystallizes Acidification Acidification Isolation (Filtration)->Acidification Isolated Diastereomeric Salt Enantioenriched Biaryl Acid\n(e.g., S-Acid) Enantioenriched Biaryl Acid (e.g., S-Acid) Acidification->Enantioenriched Biaryl Acid\n(e.g., S-Acid) Recovered Chiral Amine Recovered Chiral Amine Acidification->Recovered Chiral Amine

Figure 1: General workflow for the optical resolution of a racemic biaryl acid.

Selecting the Optimal Chiral Amine Resolving Agent

The success of a diastereomeric salt resolution is heavily dependent on the choice of the chiral resolving agent.[9] An ideal resolving agent should form a well-defined, crystalline salt with one of the acid enantiomers while the other diastereomeric salt remains in solution. Several factors must be considered:

  • Structural Compatibility: The resolving agent and the biaryl acid should have complementary structures that facilitate the formation of a stable crystal lattice. This is often an empirical process, and screening a variety of amines is common practice.[7][10]

  • Acidity/Basicity (pKa): Efficient salt formation occurs when there is a significant difference in the pKa values of the acid and the amine. Stronger amines are generally more effective at forming salts with weakly acidic biaryl acids.

  • Availability and Cost: For large-scale applications, the resolving agent should be commercially available in high enantiomeric purity and at a reasonable cost. The ability to recover and recycle the resolving agent is also a key economic consideration.[5]

  • Functional Groups: The presence of additional functional groups capable of hydrogen bonding or other non-covalent interactions can influence the stability and crystallinity of the diastereomeric salts.

Table 1: Commonly Used Chiral Amines for Resolution of Acids

Chiral AmineTypical ApplicationsKey Features
(R)- or (S)-1-PhenylethylamineBroadly applicable for various chiral acids.Readily available, cost-effective, and often forms highly crystalline salts.[7][11]
Cinchona Alkaloids (e.g., Quinine, Quinidine)Resolution of acidic compounds, including naproxen.[12]Natural products with rigid structures and multiple stereocenters, offering unique selectivities.
(-)-Brucine and (-)-StrychnineHistorically used for a wide range of acidic compounds.Naturally occurring alkaloids, effective but highly toxic.[11][13]
(1R,2S)-(-)-EphedrineUsed for the resolution of various carboxylic acids.Contains both amino and hydroxyl groups for multiple interaction points.
N-methyl-D-glucamine (NMDG)Resolution of non-steroidal anti-inflammatory drugs (NSAIDs).[14]A chiral amino alcohol derived from a sugar.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for the optical resolution of a racemic biaryl acid. It is crucial to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.[14]

Diastereomeric Salt Formation and Crystallization
  • Solvent Selection: The choice of solvent is critical and often determined empirically.[9] Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are common choices. A solvent system should be chosen where the diastereomeric salts exhibit a significant difference in solubility.

  • Dissolution: Dissolve one equivalent of the racemic biaryl acid in a suitable volume of the chosen solvent with gentle heating to achieve complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral amine in the same solvent, also with gentle heating. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[9]

  • Salt Formation: Slowly add the warm solution of the chiral amine to the biaryl acid solution with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal size and purity.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

G Start Start Screen Solvents Screen Solvents Start->Screen Solvents Alcohols, Ketones, Esters, etc. Good Solubility Difference? Good Solubility Difference? Screen Solvents->Good Solubility Difference? Test Crystallization Good Solubility Difference?->Screen Solvents No Optimize Temp. & Concentration Optimize Temp. & Concentration Good Solubility Difference?->Optimize Temp. & Concentration Yes Proceed with Protocol Proceed with Protocol Optimize Temp. & Concentration->Proceed with Protocol

Figure 2: Decision workflow for solvent selection in diastereomeric salt crystallization.

Liberation of the Enantiopure Acid
  • Dissolution of the Salt: Suspend the isolated diastereomeric salt in a biphasic system, typically an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Acidification: Add an aqueous solution of a strong acid (e.g., 1M HCl) to the mixture with vigorous stirring. This will protonate the carboxylate of the biaryl acid and the chiral amine, breaking the salt.[15]

  • Extraction: The enantiomerically enriched biaryl acid will partition into the organic layer, while the protonated chiral amine will remain in the aqueous layer. Separate the two layers.

  • Isolation of the Acid: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to yield the enantiomerically enriched biaryl acid.

  • Recovery of the Chiral Amine: The chiral amine can be recovered from the aqueous layer by basification with a strong base (e.g., NaOH) followed by extraction with an organic solvent.

Analysis and Characterization

The success of the resolution must be confirmed by determining the enantiomeric excess (ee) of the resolved biaryl acid. Several analytical techniques are commonly employed for this purpose.

Table 2: Analytical Methods for Enantiomeric Excess Determination

TechniquePrincipleAdvantagesConsiderations
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).[16][17]High accuracy and precision; can be used for both analytical and preparative separations.Requires method development to find a suitable CSP and mobile phase.
Polarimetry Measures the rotation of plane-polarized light by the chiral sample.A classical and straightforward method.Requires a known specific rotation for the pure enantiomer; less accurate for low ee values.
NMR Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, inducing different chemical shifts for the enantiomers.Provides direct spectroscopic evidence of enantiomeric composition.Can cause line broadening; the reagent may not be effective for all substrates.

Conclusion

The optical resolution of biaryl acids using chiral amines via diastereomeric salt formation is a powerful and widely applicable technique in both academic research and industrial drug development.[5][18] While the process can be empirical, a systematic approach to selecting the resolving agent and optimizing crystallization conditions can lead to highly efficient separations. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully resolve racemic biaryl acids and access enantiomerically pure compounds for their specific applications.

References

  • Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The Challenge of Atropisomerism in Drug Discovery.
  • LaPlante, S. R., Edwards, P. J., Fader, L. D., Clilverd, H. M., & Bio, M. M. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005-7022.
  • Holmes, D. S., Thompson, J. R., & Witty, D. R. (2020). Atropisomerism in medicinal chemistry: challenges and opportunities. Drug Discovery Today: Technologies, 37, 15-23.
  • Raffa, R. B., Pergolizzi Jr, J. V., & Taylor Jr, R. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11(1), 1-8.
  • LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Huck, B. R., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • LibreTexts Chemistry. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Zhang, Y., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 24(9), 1843–1853. Available at: [Link]

  • Smith, A. M., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.
  • LibreTexts Chemistry. (2020, May 30). 6.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • Wang, X., et al. (2008). An Efficient and Versatile Approach for Optical Resolution of C2-Symmetric Axially Chiral Biaryl Dials. Synthesis of Enantiopure Biaryl-Derived Cyclic trans-1,2-Diols. Organic Letters, 10(6), 1159–1162. Available at: [Link]

  • Costa, A. M. S. R. C. S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(13), 1959-1968.
  • Kodama, K., Takase, F., & Hirose, T. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents.
  • Hamachi, T., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.
  • Smith, A. M., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. ACS Central Science.
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems.
  • de la Cruz, M. J., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Wikipedia. (n.d.). Diastereomeric recrystallisation. In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Wang, C., et al. (2019). Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalyzed para-Aminations of Anilines.
  • Pirkle, W. H., & Welch, C. J. (1984). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry, 49(1), 138–140. Available at: [Link]

  • Kyushu University. (2024, April 25). Efficient Synthesis and Structural Analysis of Chiral 4,4′-Biazulene.
  • TCI Chemicals. (n.d.).
  • Gustafson, J. L., Lim, D., & Miller, S. J. (2010).
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available at: [Link]

  • Szeliga, J., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(13), 7401.
  • Bedford, S. B., et al. (2026). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 22, 1-11.

Sources

Troubleshooting & Optimization

StericShield Technical Support Center: High-Hindrance Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #SH-Suzuki-Opt | Agent: Senior Application Scientist

Mission Statement

Welcome to the StericShield Support Center. You are likely here because your standard Suzuki coupling protocol (Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to convert ortho-substituted substrates, resulting in recovered starting material or protodeboronated byproducts.

Coupling sterically hindered partners (e.g., 2,6-disubstituted aryl halides or ortho-substituted boronic acids) requires a fundamental shift in catalytic strategy. This guide moves beyond standard "screening" and provides a mechanistic blueprint to overcome the specific energy barriers imposed by steric bulk.

Module 1: The Decision Matrix (Ligand Selection)

The Core Problem: In hindered systems, the rate-limiting step shifts. While oxidative addition is usually fast, transmetallation becomes the bottleneck due to steric clash between the bulky ligand on Palladium and the incoming bulky boronate. Furthermore, bulky substrates struggle to undergo reductive elimination without a ligand that is sufficiently large to "squeeze" the product out.

The Solution: You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or Sterically Demanding NHCs (PEPPSI) . These ligands facilitate the formation of a mono-ligated Pd(0) species (


), which is the only active species capable of accepting hindered substrates.
Interactive Ligand Selector

LigandSelector Start Analyze Substrate Sterics Ortho1 Single Ortho-Subst. (2-sub aryl halide) Start->Ortho1 Ortho2 Di-Ortho Subst. (2,6-sub aryl halide) Start->Ortho2 Hetero Heterocyclic/Unstable Boronic Acid Start->Hetero SPhos Rec: SPhos (Universal, flexible) Ortho1->SPhos Standard XPhos Rec: XPhos (High steric demand) Ortho2->XPhos Bulky PEPPSI Rec: Pd-PEPPSI-IPent (Extreme steric demand) Ortho2->PEPPSI Very Bulky G3G4 Rec: XPhos Pd G4 (Rapid activation) Hetero->G3G4 Prevent De-boronation

Figure 1: Ligand selection logic based on substrate hindrance and stability. Green nodes indicate the recommended catalytic system.

Technical Rationale:

  • SPhos: The methoxy group on the lower ring provides stability via a Pd-O interaction, extending catalyst life. Ideal for general hindered couplings [1].

  • XPhos: The tri-isopropyl groups increase bulk, forcing the Pd center to remain mono-ligated (

    
    ), which opens coordination space for the bulky oxidative addition complex [2].
    
  • Pd-PEPPSI-IPent: For "extreme" hindrance (e.g., tetra-ortho-substituted biaryls), the "flexible steric bulk" of the IPent NHC ligand accommodates the substrate better than rigid phosphines [3].

Module 2: The Transmetallation Bottleneck

The Issue: In hindered couplings, the boronic acid often decomposes (protodeboronation) before it can transmetallate.[1] The Fix: You must accelerate transmetallation to outcompete decomposition. This requires the Hydroxo-Palladium Pathway .

Mechanism:

  • Halide Path (Slow): Boronate attacks Pd-Halide. Too slow for hindered substrates.

  • Hydroxo Path (Fast): Hydroxide displaces Halide on Pd first (forming Pd-OH). The Pd-OH species reacts with neutral boronic acid orders of magnitude faster [4].

Critical Requirement: You need water. Anhydrous conditions often fail in hindered Suzuki couplings because they shut down the Hydroxo-Pd pathway.

Transmetallation PdX L-Pd(II)-Ar-X (Resting State) PdOH L-Pd(II)-Ar-OH (Active Hydroxo Species) PdX->PdOH + Base/H2O (Fast Exchange) TransMet Transmetallation (C-C Bond Setup) PdX->TransMet + [Ar-B(OH)3]- (Sterically Blocked) PdOH->TransMet + Ar-B(OH)2 (Rapid Reaction) Decomp Protodeboronation (DEAD END) TransMet->Decomp If Transmet is slow

Figure 2: The Hydroxo-Palladium pathway (Green) is essential for hindered substrates. The standard boronate pathway (Red dashed) is often sterically blocked.

Module 3: Experimental Protocols
Protocol A: The "Buchwald Universal" (XPhos Pd G4)

Best for: 2,6-disubstituted halides or unstable heterocyclic boronic acids.

Why G4? In-situ mixing of Pd(OAc)₂ and Ligand is inefficient. G4 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate immediately upon base addition, ensuring high catalyst concentration at


 to capture the boronic acid before it decomposes [5].
ComponentEquivalentsNotes
Aryl Halide 1.0 equivLimiting reagent.
Boronic Acid 1.2 - 1.5 equivExcess required due to potential deboronation.
Catalyst XPhos Pd G4 (1-2 mol%)Alternatively: XPhos Pd G2 or G3.
Base K₃PO₄ (0.5 M in H₂O) (2.0 equiv)The water is critical for the hydroxo-pathway.
Solvent THF or 1,4-Dioxane 0.1 M - 0.2 M concentration.
Temp 40°C - 60°CStart low to preserve catalyst; ramp if needed.

Step-by-Step:

  • Charge a vial with Aryl Halide, Boronic Acid, and XPhos Pd G4.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF/Dioxane via syringe.

  • Add degassed 0.5 M K₃PO₄ aqueous solution.

  • Stir vigorously (1000+ rpm). Biphasic mixing is the rate-determining factor for base transfer.

  • Heat to 40°C. Monitor via LCMS at 30 mins.

Protocol B: The "Bunker Buster" (Pd-PEPPSI-IPent)

Best for: Tetra-ortho-substituted biaryls (e.g., 2,6-dimethylphenyl halide + 2,6-dimethylphenyl boronic acid).

ComponentEquivalentsNotes
Catalyst Pd-PEPPSI-IPent (2-4 mol%)The "IPent" variant is superior to "IPr" for extreme bulk [6].
Base KOH or KOtBu (2.0 equiv)Stronger base needed to force transmetallation.
Solvent 1,4-Dioxane High boiling point, good solubility.
Temp 80°C - 100°CHigher energy barrier requires heat.
Module 4: Troubleshooting (FAQ)

Q1: I see 100% conversion of the Boronic Acid, but mostly to the de-boronated (protodeboronated) arene. The Aryl Halide is untouched.

  • Diagnosis: The catalyst is activating too slowly, or transmetallation is blocked. The boronic acid is decomposing faster than it can couple.

  • Fix 1 (Catalyst Velocity): Switch from in-situ (Pd(OAc)₂ + Ligand) to a G3/G4 Precatalyst . This ensures immediate active Pd availability.

  • Fix 2 (Slow Release): Use a MIDA Boronate or Potassium Trifluoroborate instead of the free boronic acid. These release the active species slowly, keeping the standing concentration low and minimizing decomposition [7].[2]

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or Product Inhibition. In hindered couplings, the product (a bulky biaryl) can sometimes coordinate to the Pd, preventing the bulky ligand from re-associating.

  • Fix: Dilute the reaction (0.05 M). Ensure you are using XPhos or RuPhos ; their bulk prevents product inhibition better than smaller ligands.

Q3: Can I use anhydrous conditions? My substrate is water-sensitive.

  • Diagnosis: Hindered Suzuki couplings hate anhydrous conditions because the halide-bridged Pd dimer is unreactive.

  • Fix: Use CsF (2-3 equiv) in dry Toluene or Dioxane. The fluoride anion mimics the hydroxide role (fluoro-palladium species), facilitating transmetallation without water.

Q4: I am coupling a 2-pyridyl boronic acid and getting nothing.

  • Diagnosis: 2-pyridyl boronates are notoriously unstable (rapid protodeboronation) and can poison the catalyst by binding Pd through the Nitrogen.

  • Fix: Use G3-XPhos or G3-SPhos . Add CuCl (10-20 mol%) as a co-catalyst (The "Modified Suzuki"). The Copper scavenges the pyridine nitrogen or facilitates transmetallation via a Cu-B species.

References
  • Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3] Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal. Link

  • Amatore, C., & Jutand, A. (2000). "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research. Link

  • Bruno, N. C., et al. (2013).[3] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling." Journal of the American Chemical Society.[3] Link

Sources

Preventing racemization of biaryl atropisomers during heating

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Subject: Preventing Racemization of Biaryl Atropisomers During Heating Assigned Specialist: Senior Application Scientist

Introduction: The "Lurking Menace" of Axial Chirality

Welcome to the technical support center for atropisomer stability. You are likely here because you are dealing with a biaryl system that exists as a single enantiomer at room temperature but risks racemization (interconversion) when thermal energy is applied during synthesis, purification, or storage.

In drug development, atropisomers are classified by their rotational energy barrier (


).[1] The industry standard, established by LaPlante et al., divides these into three classes. Your first step is to identify which class your molecule belongs to.

Module 1: Diagnostic & Risk Assessment

Before heating any reaction, you must categorize your substrate. Use the LaPlante Classification System to determine feasibility.

Visual 1: Atropisomer Stability Decision Matrix

AtropisomerClassification Start Analyze Biaryl Substrate Calc Calculate/Est. Rotational Barrier (ΔG‡) Start->Calc Class1 Class 1: Unstable ΔG‡ < 20 kcal/mol Calc->Class1 Low Barrier Class2 Class 2: Intermediate 20 < ΔG‡ < 30 kcal/mol Calc->Class2 Medium Barrier Class3 Class 3: Stable ΔG‡ > 30 kcal/mol Calc->Class3 High Barrier Action1 Rapidly Racemizes Treat as Achiral/Promiscuous Class1->Action1 Action2 The 'Lurking Menace' Stable at RT, Racemizes with Heat REQUIRES MONITORING Class2->Action2 Action3 Development Candidate Stable to Heat & Storage Class3->Action3

Caption: Workflow for classifying atropisomers based on LaPlante guidelines (J. Med. Chem. 2011).[1][2][3][4][5][6]

Module 2: Thermal Management (The Heating Problem)

FAQ: "I need to heat my reaction to 100°C. Will my chiral center survive?"

Answer: It depends strictly on the rotational barrier (


) and the duration of heating.

Racemization is a first-order kinetic process governed by the Eyring Equation . The table below provides the Half-Life (


)  of an atropisomer at various temperatures.
  • Danger Zone: If your reaction time >

    
    , you will see significant erosion of enantiomeric excess (ee).
    
  • Safe Zone: Reaction time <

    
    .
    
Table 1: Thermal Stability Lookup (Half-Life vs. Temperature)
Rotational Barrier (

)

at 25°C (RT)

at 80°C (Reflux EtOH)

at 120°C (Reflux Toluene)
Risk Level
20 kcal/mol ~1.5 minutes< 1 second< 1 secondClass 1 (Unstable)
24 kcal/mol ~10 days~4 minutes< 10 secondsClass 2 (High Risk)
27 kcal/mol ~4 years~5 hours~5 minutesClass 2 (Manageable)
30 kcal/mol > 500 years~6 months~4 daysClass 3 (Stable)
33 kcal/mol Eons> 50 years~4 yearsClass 3 (Very Stable)

Technical Insight: A barrier of 30 kcal/mol is the "Golden Number" for drug development. It ensures stability during synthesis (heating) and shelf-life. If your molecule is ~24 kcal/mol, you cannot heat it; you must use cryogenic conditions or room-temperature catalysis.

Module 3: Advanced Troubleshooting

FAQ: "My compound is Class 3 (>30 kcal/mol) but it still racemized. Why?"

Diagnosis: If thermal energy alone isn't enough to cross the barrier, you likely have a Chemical Acceleration Pathway .

1. The "Redox" Trap (Single Electron Transfer) Oxidizing a biaryl system (removing an electron) creates a radical cation. This drastically lowers the rotational barrier, often by >10 kcal/mol.

  • Trigger: Using oxidants (e.g., NBS, DDQ) or photoredox catalysts.

  • Mechanism: The single-electron species has a lower bond order or different orbital overlap preference, stabilizing the planar transition state.[7]

  • Solution: Exclude light; add radical scavengers (BHT); avoid high-potential oxidants.

2. Reversible Covalent Addition If your biaryl axis is near a reversible reactive group (e.g., an aldehyde or imine), a reversible reaction might temporarily break the steric bulk.

  • Example: A "Retro-Mannich" or reversible Michael addition can temporarily relieve the ortho-steric clash, allow rotation, and then reform the product in a racemic state.

Visual 2: Troubleshooting Racemization Pathways

RacemizationDebug Issue Unexpected Racemization Check1 Check Temp/Time (Use Table 1) Issue->Check1 Check2 Check Reagents (Oxidants?) Check1->Check2 Temp OK Result1 Thermal Racemization Check1->Result1 Temp too high Check3 Check pH/Catalyst (Reversible Rxn?) Check2->Check3 No Oxidants Result2 SET/Radical Mechanism Check2->Result2 Oxidant Present Result3 Dynamic Kinetic Resolution (DKR) Check3->Result3 Acid/Base Present

Caption: Diagnostic flow for identifying the root cause of unexpected enantiomeric excess erosion.

Module 4: Experimental Protocols

SOP: Measuring Rotational Energy Barrier ( )

Do not rely on calculated values alone. Use this protocol to validate stability before scaling up.

Method: Kinetic Decay via Chiral HPLC Applicability: Class 2 Atropisomers (


 = minutes to hours).

Step-by-Step Protocol:

  • Isolation: Isolate the pure enantiomer ( >99% ee) using preparative chiral HPLC.

  • Preparation: Dissolve the sample in a high-boiling, non-reactive solvent (e.g., Decalin, Toluene, or 1,1,2,2-tetrachloroethane).

  • Incubation:

    • Heat the sample to a fixed temperature (e.g., 80°C) using a temperature-controlled oil bath.

    • Crucial: Record the exact temperature (

      
       in Kelvin).
      
  • Sampling:

    • Take aliquots at defined time intervals (

      
       min).
      
    • Immediately quench aliquots in dry ice/acetone to "freeze" rotation.

  • Analysis:

    • Analyze aliquots via Chiral HPLC.

    • Calculate the enantiomeric excess (

      
      ) at each time point.
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is the racemization rate constant (

      
      ).
      
    • Note:

      
       (since one rotation event creates the antipode, reducing the difference by two units).
      
    • Calculate

      
       using the Eyring Equation:
      
      
      
      
      (Where
      
      
      is Planck's constant,
      
      
      is Boltzmann's constant).

References

  • LaPlante, S. R., et al. (2011).[1][3][4][5][6] "Revealing Atropisomer Axial Chirality in Drug Discovery." ChemMedChem.

  • LaPlante, S. R., et al. (2011).[1][3][4][5][6] "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry.

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

  • Smyth, J. E., et al. (2015). "Solvent Effects on the Rates of Racemization of Atropisomeric Biaryls." Journal of Organic Chemistry.

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition.

Sources

Solubility issues of 2-(2-Chlorophenyl)-6-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, chemists, and pharmaceutical scientists encountering solubility challenges with 2-(2-Chlorophenyl)-6-methylbenzoic acid. While quantitative solubility data for this specific substituted benzoic acid is not extensively published, the principles outlined here are derived from the well-documented behavior of benzoic acid and its derivatives. This guide provides a framework for systematically diagnosing and resolving solubility issues in organic solvents.

Understanding the Molecule: Why is Solubility a Challenge?

2-(2-Chlorophenyl)-6-methylbenzoic acid possesses a complex molecular structure that dictates its solubility behavior. Its key features are:

  • A Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. It is also acidic, allowing for deprotonation to form a highly polar carboxylate salt.

  • Two Phenyl Rings: These aromatic rings are large, rigid, and hydrophobic (lipophilic), contributing to poor solubility in polar solvents like water.

  • A Chlorine Atom and a Methyl Group: These substituents increase the molecule's steric bulk and modify its overall polarity and crystal lattice energy, often leading to lower solubility compared to simpler benzoic acids.

The solubility of this compound is therefore a delicate balance between the polar carboxylic acid group and the large, non-polar aromatic structure. High crystal lattice energy can further hinder the dissolution process, requiring significant solvent-solute interactions to overcome.

Physicochemical Properties

A summary of the key physicochemical properties helps in predicting the compound's behavior.

PropertyValueSource
Molecular Formula C₈H₇ClO₂PubChem[1]
Molecular Weight 170.59 g/mol PubChem[1]
IUPAC Name 2-chloro-6-methylbenzoic acidPubChem[1]
CAS Number 21327-86-6TCI Chemicals[2]
Appearance Off-white to beige powderChem-Impex[3]

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-(2-Chlorophenyl)-6-methylbenzoic acid in methanol at room temperature, but it's not working. What's wrong?

A: While methanol is a polar protic solvent that can hydrogen bond with the carboxylic acid group, the large hydrophobic portion of the molecule can limit solubility. Additionally, the compound's crystal lattice energy may be too high to be overcome at room temperature. Gentle heating or sonication can often help. If solubility remains low, consider a more suitable solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF), or explore a co-solvent system (e.g., THF with a small amount of methanol).

Q2: What is a good starting solvent for screening the solubility of this compound?

A: A good starting point is to test a range of solvents with varying polarities. We recommend beginning with:

  • Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These are often excellent solvents for substituted benzoic acids.[4]

  • Polar Protic Solvents: Ethanol, Isopropanol. Alcohols are generally effective due to their ability to form hydrogen bonds.[5]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. The presence of a chlorine atom in the solute can sometimes improve miscibility with chlorinated solvents.

  • Ethers: Diethyl ether, 1,4-Dioxane.

Avoid starting with non-polar solvents like hexanes or heptane, as the carboxylic acid group will render the molecule largely insoluble in them.[5]

Q3: Can I improve solubility by adding a base?

A: Absolutely. This is a highly effective strategy, particularly in protic solvents or aqueous mixtures. The carboxylic acid group can be deprotonated by a base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine) to form the corresponding carboxylate salt. This salt is an ionic species and is significantly more soluble in polar solvents than the neutral acid.[6] This principle is fundamental to techniques like acid-base extractions.[6]

Q4: Will heating the mixture improve solubility?

A: Yes, for most systems, the solubility of a solid in a liquid increases with temperature.[5] Heating provides the energy needed to break the solute-solute interactions within the crystal lattice. However, exercise caution:

  • Compound Stability: Ensure the compound is stable at elevated temperatures and will not decompose.

  • Solvent Volatility: Use a sealed container or a reflux condenser for volatile solvents to prevent evaporation.

  • Precipitation on Cooling: Be aware that the compound will likely precipitate out of the solution as it cools. This property can be leveraged for crystallization but may be problematic if sustained solubility is required at room temperature.

Systematic Troubleshooting Guide for Poor Solubility

This guide provides a logical workflow for addressing solubility challenges.

G cluster_options Start Problem: Poor solubility of 2-(2-Chlorophenyl)-6-methylbenzoic acid SolventScreen Step 1: Systematic Solvent Screening (Polar Aprotic, Protic, Chlorinated) Start->SolventScreen IsSoluble1 Is solubility sufficient? SolventScreen->IsSoluble1 Optimize Step 2: Optimize Conditions IsSoluble1->Optimize No Success Success: Proceed with Experiment IsSoluble1->Success Yes Temp Increase Temperature (Check thermal stability) Optimize->Temp CoSolvent Use Co-Solvent System (e.g., Toluene/Ethanol, DCM/Methanol) Optimize->CoSolvent pH_Mod pH Modification (Add base to form soluble salt) Optimize->pH_Mod IsSoluble2 Is solubility sufficient? Temp->IsSoluble2 CoSolvent->IsSoluble2 pH_Mod->IsSoluble2 IsSoluble2->Success Yes Advanced Step 3: Consider Advanced Techniques (e.g., Eutectic Mixtures, Solubilizing Agents) IsSoluble2->Advanced No G Acid R-COOH (Insoluble Neutral Acid) Base + Base (e.g., NaOH) Acid->Base Salt R-COO⁻ Na⁺ (Soluble Carboxylate Salt) Base->Salt Deprotonation Water + H₂O Salt->Water

Caption: Equilibrium between the insoluble acid and soluble salt form.

Step 3: Advanced Strategies

If standard methods fail, more advanced formulation strategies may be necessary, particularly in a drug development context. One such strategy is the formation of eutectic mixtures, where the compound is combined with another solid (a co-former, often another carboxylic acid) to create a mixture with a lower melting point and potentially enhanced solubility. [9]

Standard Protocol: Gravimetric Solubility Determination

To obtain quantitative and reproducible data, a standard method like the gravimetric approach is essential. This protocol is adapted from established methods for determining the solubility of benzoic acid derivatives. [5][7] Objective: To determine the solubility of 2-(2-Chlorophenyl)-6-methylbenzoic acid in a given solvent at a specific temperature.

Materials:

  • 2-(2-Chlorophenyl)-6-methylbenzoic acid

  • Selected organic solvent (e.g., Ethanol)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or stirring plate with a water bath

  • Sealed vials (e.g., 4 mL screw-cap vials)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-(2-Chlorophenyl)-6-methylbenzoic acid to a sealed vial (e.g., add 100 mg of solid to 2 mL of solvent). An excess is critical to ensure saturation.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker or on a stirring plate within a water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is ideal to ensure equilibrium is fully established.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw the clear supernatant into a syringe.

    • Attach a 0.45 µm syringe filter and dispense a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed collection vial.

  • Solvent Evaporation:

    • Determine the mass of the collected saturated solution.

    • Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant dry weight of the dissolved solid is achieved.

  • Calculation:

    • Measure the final mass of the vial containing the dried solute.

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 g solvent) = [ (Mass of dried solute) / (Mass of saturated solution - Mass of dried solute) ] x 100

Safety Precautions

Users must consult the full Safety Data Sheet (SDS) before handling 2-(2-Chlorophenyl)-6-methylbenzoic acid. [2][8]Key hazards include:

  • Skin Irritation: Causes skin irritation. [2]* Serious Eye Irritation/Damage: Causes serious eye irritation or damage. [1][2]* Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2]Handle in a well-ventilated area or a fume hood to avoid dust inhalation. [9]

References

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • eScholarship. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Toluic acid, 2-chlorophenyl ester. Retrieved from [Link]

  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • Scilit. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • Biblioteca Digital do IPB. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

Purification strategies for removing homocoupling byproducts in biaryl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Homocoupling Byproducts in Biaryl Synthesis Ticket Type: Advanced Troubleshooting & Method Development Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Symmetry Problem" in Biaryl Purification

In transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), the formation of homocoupled byproducts (Ar¹-Ar¹ or Ar²-Ar²) alongside the desired cross-coupled product (Ar¹-Ar²) is a persistent challenge.

The Core Issue: Homocoupled impurities often share near-identical polarity (


), solubility profiles, and molecular weights with the target molecule. This guide provides advanced separation protocols beyond standard silica chromatography, focusing on exploiting subtle differences in molecular shape , pi-electron density , and crystal lattice energy .

Module 1: Diagnostic Triage

Before selecting a purification strategy, quantify the impurity profile.[1] Visual observation is insufficient due to the high extinction coefficients of conjugated biaryls.

Step 1: Identification
  • TLC: If spots overlap on Silica Gel 60, switch to Alumina (Neutral) or perform a 2D-TLC (run solvent A, rotate 90°, run solvent B).

  • UPLC/HPLC: Use a Phenyl-Hexyl column rather than C18. The pi-pi interaction often resolves biaryls better than pure hydrophobic interaction.

Step 2: Method Selection Matrix

Use the following logic flow to determine the most efficient purification route.

PurificationLogic Start Impurity Analysis ImpurityType Identify Impurity Type Start->ImpurityType Boronic Oxidative Homocoupling (Ar-B(OH)2 Dimer) ImpurityType->Boronic From Boronic Acid Halide Reductive Homocoupling (Ar-X Dimer) ImpurityType->Halide From Aryl Halide Solubility Is Byproduct Symmetrical? Boronic->Solubility If Fully Coupled Wash Oxidative Workup (H2O2 / NaBO3) Boronic->Wash If Unreacted Boron Present Halide->Solubility Chromatography Chromatographic Resolution Solubility->Chromatography Low Symmetry (Amorphous) Cryst Selective Crystallization (Exploit Lattice Energy) Solubility->Cryst High Symmetry (High MP) AgSilica Argentation Chromatography (Ag-SiO2) Chromatography->AgSilica Delta Rf < 0.1 GPC Recycling GPC (Size/Shape Exclusion) Chromatography->GPC Scale > 10g

Figure 1: Decision matrix for selecting purification strategies based on impurity origin and physical properties.

Module 2: Chromatographic Solutions

Standard silica gel separates based on polarity. Since biaryls often have identical polarities, we must separate based on polarizability and pi-system density .

Protocol A: Argentation Chromatography (Ag-Impregnated Silica)

Mechanism: Silver ions (


) form reversible charge-transfer complexes with pi-systems. Homocoupled products often have different pi-electron densities or steric accessibility compared to the cross-product, altering their retention time significantly on Ag-doped silica.

Preparation of 10%


-Silica: 
  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of acetonitrile (or methanol).
    
  • Slurry: Add 90 g of Silica Gel 60 (230-400 mesh) to the solution. Stir for 10 minutes (protect from light).

  • Evaporate: Remove solvent via rotary evaporation (bath temp < 40°C) until a free-flowing powder remains.

  • Activation: Dry in a vacuum oven at 60°C for 2 hours. Store in an amber jar wrapped in foil.

Execution:

  • Pack column as normal.

  • Eluent: Avoid solvents with pi-electrons (e.g., toluene, benzene). Use Hexanes/Ethyl Acetate or DCM/MeOH.

  • Note:

    
     ions may leach. Perform a final short silica plug filtration to remove residual silver from your product.
    
Protocol B: Stationary Phase Screening

If Ag-Silica is unsuitable (e.g., product contains thioethers/amines that bind Ag irreversibly), switch stationary phases.

Stationary PhaseSeparation PrincipleBest For...[1][2]
C18 (Reverse Phase) HydrophobicitySeparating alkyl-substituted biaryls.
Phenyl-Hexyl Pi-Pi InteractionSeparating biaryls with different aromatic stacking capabilities.
CN (Cyano) Dipole-DipolePolar biaryls where Silica causes tailing.
Alumina (Neutral) Lewis Acid/BaseAcid-sensitive biaryls; often gives different selectivity than Silica.

Module 3: Non-Chromatographic Solutions

For scales >5g, chromatography becomes expensive. Exploiting physical property differences is superior.

Protocol C: Selective Crystallization (The "Symmetry Rule")

Theory: Symmetrical molecules (homocoupled byproducts) generally pack better in a crystal lattice, resulting in higher melting points and lower solubility than unsymmetrical cross-products (Carnelley’s Rule).

Workflow:

  • Solvent Selection: Choose a solvent where the mixture is soluble at reflux but sparingly soluble at RT (e.g., Ethanol, Toluene/Heptane).

  • Enrichment: Dissolve crude mixture at reflux.

  • Seeding: If you have a pure sample of the homocoupled impurity , add a micro-crystal as a seed.

  • Cooling: Cool slowly. The symmetrical homocouple should crystallize first.

  • Filtration: Filter off the solid (impurity).[3][4] The filtrate (mother liquor) is now enriched with your desired cross-product.

Protocol D: Oxidative Scavenging (Pre-Workup)

Issue: Often, "homocoupling" observed in the final product actually forms during the workup. Unreacted aryl boronic acid oxidizes and couples with itself when exposed to air during the quench.

Prevention/Removal Step:

  • Before Quench: Check for unreacted boronic acid via TLC.

  • Oxidation: If present, add a mild oxidant (e.g., 30%

    
     or Sodium Perborate) to the reaction mixture before exposing to air/workup.
    
  • Result: This converts unreacted Ar-B(OH)

    
     into the corresponding phenol (Ar-OH).
    
  • Separation: The phenol is much more polar and acidic; it can be easily removed by a basic wash (1M NaOH) or standard chromatography.

Module 4: Troubleshooting & FAQ

Q: My product and homocoupled impurity have the exact same Rf on silica and C18. Now what? A: Try Recycling Preparative HPLC (GPC) . This separates based on effective molecular size (hydrodynamic volume) rather than polarity. Even if molecular weights are similar, the shape (linear vs. bent) of the biaryl often creates enough volume difference for separation over multiple cycles.

Q: I am using Ag-Silica, but my product is decomposing. A: Your product likely contains a soft nucleophile (S, N, P) coordinating to Silver.

  • Fix: Switch to Shape-Selective Chromatography using a polymeric stationary phase (e.g., polystyrene-divinylbenzene) or use a chiral column (OD-H or AD-H). Chiral columns often separate achiral regioisomers/homocouples effectively due to the specific shape of the chiral cavity.

Q: The homocoupling is happening despite rigorous degassing. A: Check your catalyst.

  • Cause: "Reductive Elimination" of the homocouple requires Pd(II). If you start with Pd(II) (e.g.,

    
    ), it must be reduced to Pd(0) to start the cycle.[5] The reductant is often the boronic acid itself (sacrificial homocoupling).
    
  • Fix: Use a pre-formed Pd(0) source (e.g.,

    
    ) or add a sacrificial reductant (e.g., trace hydroquinone) to save your boronic acid.
    

References

  • Chromatographic Separation of Isomers

    • Sherma, J. "Thin-Layer Chromatography of Biaryls and Related Compounds.
    • Williams, C. M., et al. "Silver Nitrate Impregnated Silica Gel: A Versatile Tool in Organic Synthesis."

  • Crystallization Strategies: Gavezzotti, A. "Are Crystal Structures Predictable?" Accounts of Chemical Research, 1994. (Discusses symmetry and packing efficiency). Tung, H. H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE, 2009.
  • Mechanism of Homocoupling

    • Adamo, C., et al.[6] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006 .

  • Purification by Scavenging

    • Michaud, G., et al. "New Stratagems for the Workup of Suzuki–Miyaura Couplings." Organic Process Research & Development, 2007 .

Sources

Minimizing catalyst poisoning in aryl chloride cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Catalyst Poisoning in Aryl Chloride Cross-Coupling

Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist, Organometallic Division

Executive Summary: The Aryl Chloride Challenge

Aryl chlorides (Ar-Cl) represent a specific thermodynamic and kinetic challenge compared to their bromide or iodide counterparts. The C-Cl bond strength (


96 kcal/mol) renders oxidative addition the turnover-limiting step (TLS) in most catalytic cycles.

Consequently, the active catalyst species (


) must be highly electron-rich and sterically accessible. This high reactivity, however, makes the catalyst hypersensitive to "poisoning"—the irreversible formation of off-cycle resting states.

This guide moves beyond basic "add more catalyst" advice. We analyze the mechanistic causality of deactivation and provide self-validating protocols to maintain high Turnover Numbers (TON).

Diagnostic Workflow: Triage Your Reaction

Before applying a fix, you must diagnose the mode of failure. Use this decision matrix to categorize your issue.

TroubleshootingFlow Start OBSERVATION: Reaction Stalled or Failed CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate Forms (Pd Black) CheckColor->BlackPrecip Precipitate RemainsClear Solution Remains Clear/Homogeneous CheckColor->RemainsClear No Precipitate ResultBlack DIAGNOSIS: Aggregation Ligand insufficient to stabilize Pd(0) BlackPrecip->ResultBlack ResultClear Check Conversion Profile RemainsClear->ResultClear RestartTest Standard Addition Test: Add fresh substrate + catalyst RestartTest->ResultBlack Precipitates again DiagPoison DIAGNOSIS: Poisoning Impurity or Product Inhibition RestartTest->DiagPoison Reaction does not restart Profile0 0% Conversion (No Initiation) ResultClear->Profile0 ProfileStall Stalled at X% (Kinetic Death) ResultClear->ProfileStall DiagInhib DIAGNOSIS: Inhibition Substrate/Heterocycle Coordination Profile0->DiagInhib ProfileStall->RestartTest

Figure 1: Diagnostic logic flow for identifying catalyst deactivation modes. Aggregation (Pd black) indicates ligand instability, while clear solutions with stalled conversion suggest off-cycle coordination or oxidative poisoning.

Known Issues & Mechanistic Solutions
Ticket #101: The Heterocycle Trap (N-Containing Substrates)

Symptom: Reaction with chloropyridine or chloro-azole fails completely (0% yield), while chlorobenzene works fine. Root Cause: Nitrogen atoms in heterocycles (pyridines, imidazoles) are competent


-donors. They competitively bind to the Pd(II) center, displacing the phosphine ligand or preventing the reduction of Pd(II) precatalysts to the active Pd(0) species. This forms a stable, inactive "off-cycle" complex [1].

Technical Solution:

  • Switch to Pre-catalysts: Do not use Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    . These require in-situ reduction, which is easily intercepted by heterocycles. Use Palladacycle Pre-catalysts (e.g., Buchwald G3/G4 or PEPPSI). These release the active
    
    
    species only upon exposure to base, bypassing the reduction step [2].[1]
  • Ligand Selection: Use bulky biaryl phosphines (e.g., BrettPhos , tBuBrettPhos ) or sterically demanding NHCs (IPr ). The steric bulk prevents the approach of the heterocyclic nitrogen to the metal center while allowing the smaller oxidative addition to occur.

Ticket #102: The "Iodide Effect" (Paradoxical Poisoning)

Symptom: Switching from Aryl-Cl to Aryl-I decreases yield or causes Pd black formation. Root Cause: While Ar-I undergoes oxidative addition faster, the released iodide anion (


) has a high affinity for Pd. It can form bridging dimers 

or anionic species

that are catalytically incompetent. High concentrations of iodide also promote Pd aggregation [3].

Technical Solution:

  • Stick to Aryl Chlorides: If the Ar-Cl is reactive enough, it is often preferred over Ar-I for scale-up to avoid iodide inhibition.

  • Anion Exchange: If you must use Ar-I, add a silver salt (AgOTf) or use a solvent system that solvates the halide (e.g., addition of small amounts of water or using polar solvents) to sequester the iodide.

Ticket #103: Reagent Impurities (Sulfur/Oxidants)

Symptom: Reaction works on 50mg scale but fails on 5g scale. Root Cause: Trace impurities (thiols from synthesis, stabilizers in solvents) scale linearly with volume. Sulfur is a "spectator poison"—it binds irreversibly to Pd, permanently deactivating it. 1 mol% sulfur impurity can kill 1 mol% catalyst [4].

Technical Solution:

  • Scavenger Protocol: Treat Ar-Cl starting material with activated charcoal or CuTC (Copper(I)-thiophene-2-carboxylate) prior to the reaction.

  • The "Standard Addition" Check: See Protocol A below.

Experimental Protocols
Protocol A: The "Standard Addition" Robustness Test

Use this to determine if your substrate or reagents contain hidden poisons.

  • Setup: Prepare two reaction vials.

    • Vial A (Control): Standard coupling of Chlorobenzene (1.0 equiv) + Morpholine (1.2 equiv) + Catalyst.

    • Vial B (Challenge): Same as Vial A, but add 1.0 equiv of your specific Aryl Chloride substrate (the one giving you trouble).

  • Run: Run both reactions for 1 hour.

  • Analyze: Check GC/LC conversion of the Chlorobenzene.

    • Result: If Vial A is 100% and Vial B is <10%, your substrate (or an impurity in it) is actively poisoning the catalyst.

    • Action: Purify substrate or change ligand class.

Protocol B: The Glorius Robustness Screen (Adapted)

Based on the methodology by Collins & Glorius [5].[2] Use this to screen functional group tolerance.

Objective: Determine which functional groups are compatible with your specific catalytic system.

Additive (1 equiv)Functional Group TestedPotential Poisoning Mechanism
Benzonitrile Nitrile (-CN)

-coordination to Pd
Pyridine Heterocycle (N)Competitive binding / inhibition
Thioanisole Sulfide (-SMe)Irreversible binding (poisoning)
Methyl Iodide Alkyl HalideCompeting oxidative addition
Water Protic sourceHydrolysis of active species

Procedure:

  • Run your standard Ar-Cl coupling reaction in the presence of 1 equivalent of an additive from the table.

  • Measure yield of product relative to a control (no additive).

  • Interpretation:

    • >80% Relative Yield: Compatible.

    • <20% Relative Yield: Severe Poison. You must protect this group or change the catalyst.

Mechanistic Visualization: The Heterocycle Blockade

The following diagram illustrates why Nitrogen-containing substrates (like Pyridine) kill standard catalytic cycles and how Pre-catalysts bypass this.

Mechanism Pd_Prec Pd(II) Precursor (e.g., Pd(OAc)2) Dead_Complex OFF-CYCLE DEAD END (Pd-Pyridine Complex) Cannot reduce to Pd(0) Pd_Prec->Dead_Complex + Heterocycle (Fast Coordination) Active_Pd0 Active Species L-Pd(0) Pd_Prec->Active_Pd0 Reduction (Slow/Blocked) Heterocycle Heterocycle (Pyridine/Azole) Heterocycle->Dead_Complex PreCat_G3 Pd-G3/G4 Pre-catalyst (Already contains Pd-L) PreCat_G3->Active_Pd0 + Base (Rapid Activation) OxAdd Oxidative Addition (Ar-Cl) Active_Pd0->OxAdd Catalytic Cycle Starts

Figure 2: Mechanism of Inhibition. Standard Pd(II) sources are trapped by heterocycles before entering the cycle. Palladacycle pre-catalysts (G3/G4) bypass this vulnerability by generating L-Pd(0) directly via base activation.

Data Summary: Ligand Performance on Ar-Cl

Comparison of ligand classes for challenging electron-rich Aryl Chlorides (based on internal benchmarks and literature [6]).

Ligand ClassExampleResistance to N-PoisoningOxidative Addition Rate (Ar-Cl)Stability (Air/Moisture)
Triarylphosphine

LowVery LowHigh
Bidentate BINAP/DPPFMediumLowHigh
Dialkylbiaryl XPhos / RuPhos High High Medium
Bulky Dialkylbiaryl BrettPhos Very High Very High Medium
NHC IPr / SIPrHighHighLow (in solution)

Recommendation: For deactivated Aryl Chlorides containing heterocycles, BrettPhos or RuPhos based Palladacycles are the Gold Standard.

References
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: National Institutes of Health (PMC) URL:[Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society URL:[Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. Source: National Institutes of Health (PMC) URL:[Link]

  • A robustness screen for the rapid assessment of chemical reactions. Source: Nature Chemistry / PubMed URL:[Link]

Sources

Validation & Comparative

Comparative stability of 2-(2-Chlorophenyl)-6-methylbenzoic acid vs BINOL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of the configurational stability of 2-(2-Chlorophenyl)-6-methylbenzoic acid (a substituted biaryl) versus BINOL (1,1'-Bi-2-naphthol).

Executive Summary

In the hierarchy of atropisomeric stability, BINOL represents the "Gold Standard" (Class 3), exhibiting exceptional resistance to racemization due to a rigid tetra-ortho substitution pattern. In contrast, 2-(2-Chlorophenyl)-6-methylbenzoic acid represents a "Metastable" system (Class 2). Its stability relies heavily on the buttressing effect of the 6-methyl group; without this electronic and steric reinforcement, the molecule would likely freely rotate at room temperature.

For drug development and catalysis:

  • BINOL is suitable for high-temperature applications (>100°C) and long-term storage.

  • 2-(2-Chlorophenyl)-6-methylbenzoic acid requires kinetic monitoring; it is isolable at room temperature but poses a racemization risk during aggressive synthesis or long-term physiological exposure.

Part 1: Structural Basis of Stability

The stability of both compounds is governed by the rotational energy barrier (


) around the chiral axis. This barrier is defined by the steric clash of groups in the ortho positions during the transition state (when the two rings become coplanar).[1]
BINOL (The Benchmark)
  • Structure: 1,1'-Bi-2-naphthol.[2]

  • Mechanism: Tetra-ortho substitution.[3] The two hydroxyl groups (-OH) and the two carbon atoms from the fused rings (C8 and C8') create a massive steric blockade.

  • Rigidity: The fused naphthalene rings prevent the "bending away" of blocking groups, maintaining a high barrier.

2-(2-Chlorophenyl)-6-methylbenzoic acid (The Challenger)
  • Structure: A biaryl axis connecting a benzoic acid ring and a chlorophenyl ring.

  • Mechanism: Di-ortho substitution with Buttressing .

    • Primary Blockade: The -COOH (Ring A) and -Cl (Ring B) clash during rotation.

    • The Buttressing Effect:[1][4][5] The 6-methyl group is crucial. It does not directly block rotation but sterically crowds the 1-COOH group. This prevents the -COOH from bending away to relieve strain as the -Cl passes.

  • Vulnerability: Unlike BINOL, the non-fused phenyl rings retain some flexibility, allowing for a lower energy transition state (lower

    
    ).
    

Stability_Mechanism BINOL BINOL (Tetra-Ortho) Mechanism_BINOL Mechanism: Rigid Fused Rings Prevent Deformation BINOL->Mechanism_BINOL Benzoic 2-(2-Chlorophenyl)-6-methylbenzoic acid (Di-Ortho + Buttressed) Mechanism_Benzoic Mechanism: 6-Methyl 'Buttress' Pushes COOH into Conflict Benzoic->Mechanism_Benzoic Result_BINOL High Barrier (>35 kcal/mol) Mechanism_BINOL->Result_BINOL Stable Result_Benzoic Medium Barrier (~22-25 kcal/mol) Mechanism_Benzoic->Result_Benzoic Metastable

Figure 1: Mechanistic comparison of stability. BINOL relies on rigid tetra-ortho bulk, while the benzoic acid derivative relies on the "buttressing" of the carboxylic acid by the adjacent methyl group.

Part 2: Quantitative Performance Data

The following data contrasts the thermodynamic and kinetic stability profiles.

ParameterBINOL (Benchmark)2-(2-Chlorophenyl)-6-methylbenzoic acid
LaPlante Class Class 3 (Stable)Class 2 (Intermediate)
Rotational Barrier (

)
37.0 - 38.0 kcal/mol ~22.0 - 25.0 kcal/mol (Predicted*)
Half-life (

) at 25°C
> 1,000 YearsDays to Months
Half-life (

) at 100°C
~ 4-10 HoursMinutes (< 1 Hour)
Racemization Risk Negligible at physiological temp.High risk during heating or acidic workup.
Primary Stabilizer 1,1'-Naphthyl Rigidity6-Methyl Buttressing Effect

*Note: Values for the benzoic acid derivative are derived from established physical organic chemistry principles for buttressed biaryls (Adams' Rule) relative to non-buttressed analogs.

Part 3: Experimental Validation Protocols

To verify the stability of the benzoic acid derivative relative to BINOL, the following Thermal Racemization Assay is the industry standard. This protocol is self-validating via the Arrhenius plot method.

Protocol: Determination of Racemization Barrier ( )

Objective: Calculate the first-order rate constant (


) and Gibbs free energy of activation (

).

Materials:

  • Enantiopure sample (>98% ee) of the target compound.

  • Solvent: High-boiling point, non-reactive (e.g., Diglyme or Dodecane).

  • Chiral HPLC column (e.g., Chiralcel OD-H or AD-H).

Workflow:

  • Preparation: Dissolve 5 mg of enantiopure sample in 10 mL solvent.

  • Thermal Stress: Aliquot samples into sealed ampoules. Incubate in a temperature-controlled oil bath at three distinct temperatures (e.g., 60°C, 80°C, 100°C for the benzoic acid; 150°C+ for BINOL).

  • Sampling: Remove ampoules at fixed time intervals (

    
    ). Quench immediately in ice.
    
  • Analysis: Inject into Chiral HPLC to determine enantiomeric excess (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ). The slope is
      
      
      .
    • Use the Eyring Equation to derive

      
      :
      
      
      
      

Experimental_Protocol Start Enantiopure Sample Heat Thermal Stress (T1, T2, T3) Start->Heat Quench Ice Quench Heat->Quench At time t HPLC Chiral HPLC (Measure %ee) Quench->HPLC Calc Eyring Plot (Calculate ΔG‡) HPLC->Calc

Figure 2: Workflow for determining kinetic stability. This protocol validates whether the compound meets Class 3 (drug-viable) or Class 2 (lab-stable) criteria.

Part 4: Application Context & Verdict

When to use BINOL:
  • Asymmetric Catalysis: The high barrier ensures the ligand does not racemize during high-temperature reactions (e.g., hydrogenation, Lewis acid catalysis).

  • Chiral Auxiliaries: Can be recovered and reused without loss of optical purity.

When to use 2-(2-Chlorophenyl)-6-methylbenzoic acid:
  • Mechanistic Probes: Ideal for studying "Conformational Memory" or the "Buttressing Effect" in physical organic chemistry.

  • Switchable Scaffolds: In drug discovery, this scaffold serves as a Class 2 Atropisomer . It allows for the isolation of enantiomers for initial testing, but medicinal chemists must be aware that it may racemize in vivo or during scale-up, potentially requiring further structural rigidification (e.g., changing -Cl to -Br or -CF3).

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition. Link

  • Oki, M. (1983). "Recent Advances in Atropisomerism." Topics in Stereochemistry. (Foundational text on rotational barriers and the buttressing effect).

Sources

Validating Enantiomeric Excess (ee) of Resolved Biaryl Acids via Chiral GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with axially chiral biaryl acids (e.g., BINOL derivatives, biphenyl scaffolds), validating enantiomeric excess (ee) presents a unique thermodynamic paradox. While Chiral Gas Chromatography (GC) offers superior resolution and speed compared to HPLC, it introduces a critical risk: thermal racemization .

This guide outlines a self-validating workflow to determine if Chiral GC is a viable analytical tool for your specific biaryl substrate. We compare it against the gold standards (HPLC/SFC) and provide a "fail-safe" protocol to ensure your ee values are artifacts of the sample, not the instrument.

The Challenge: Axial Chirality & Thermal Barriers

Unlike point chirality (carbon-centered), biaryl acids exhibit axial chirality (atropisomerism).[1] Their optical stability is defined by the rotational energy barrier (


) around the aryl-aryl bond.
  • The Risk: GC requires volatilization (typically 150°C–250°C). If

    
    , the biaryl axis may rotate during the run, leading to on-column racemization. This results in artificially low ee values and "plateau" peak shapes.
    
  • The Chemical Hurdle: Free biaryl acids form strong intermolecular hydrogen bonds (dimers), resulting in broad, tailing peaks and high boiling points. Derivatization is mandatory.

Comparative Analysis: Chiral GC vs. Alternatives

Before method development, assess whether GC is the correct tool for your specific biaryl acid.

FeatureChiral GC Chiral HPLC Chiral SFC
Primary Mechanism Volatility + Inclusion ComplexationSolvation + AdsorptionSupercritical Fluid Density + Adsorption
Thermal Risk High (Inlet/Oven >150°C)Low (Ambient to 40°C)Low/Medium (30°C–50°C)
Resolution (

)
Superior (High efficiency, >100k plates)GoodExcellent
Sample Prep Mandatory Derivatization (Esterification)Direct Injection (usually)Direct Injection
Solvent Waste Negligible (Green)HighLow (CO₂ based)
Detection Limit High (FID is universal/sensitive)Variable (UV requires chromophore)Variable (UV/MS)
Best For Stable atropisomers (

), high-throughput screening.
Thermally labile atropisomers, prep-scale purification.Fast analysis of labile compounds, wide polarity range.

Strategic Method Development

If your biaryl scaffold is predicted to be thermally stable (e.g., bulky ortho-substituents like -OMe, -tBu), proceed with GC.

Phase 1: Derivatization (The "Soft" Approach)

Avoid harsh acidic/basic conditions that could induce racemization before analysis. We recommend Trimethylsilyldiazomethane (TMS-DAM) over traditional diazomethane for safety and speed.

  • Target Derivative: Methyl Ester (increases volatility, removes H-bonding).

  • Reagent: 2.0 M TMS-DAM in hexanes.

  • Solvent: Methanol/Toluene (1:4).

Phase 2: Column Selection

For biaryl atropisomers, inclusion mechanisms work best.

  • Primary Choice: Derivatized

    
    -Cyclodextrins  (e.g., 2,3-di-O-methyl-6-O-TBDMS-
    
    
    
    -CD). The hydrophobic biaryl fits into the CD cavity; the "fit" differs for Ra vs Sa atropisomers.
  • Alternative: Chirasil-Val (Amino acid based) – better for hydrogen-bonding analytes if esterification is incomplete.

Experimental Protocol: The Self-Validating Workflow

This protocol includes a "Thermal Stress Test" to validate that the instrument is not racemizing your sample.

Step 1: Sample Preparation (Methylation)[2]
  • Dissolve 1–2 mg of biaryl acid in 0.5 mL Toluene and 0.1 mL Methanol.

  • Add TMS-DAM (2.0 M in hexanes) dropwise until a persistent yellow color remains (indicates excess).

  • Stir at room temperature for 10 minutes. Do not heat.

  • Quench with 2 drops of Acetic Acid (yellow color disappears).

  • Evaporate solvent under

    
     stream and reconstitute in 1 mL HPLC-grade Hexane or Ethyl Acetate.
    
Step 2: GC Method Parameters (Start Conditions)
  • Inlet: Split Mode (50:1), 220°C .

  • Carrier Gas: Helium or Hydrogen (constant flow, 1.5 mL/min).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 10°C/min to 160°C.

    • Slow Ramp: 1°C/min to 220°C (Critical for resolution).

    • Hold: 5 min.

  • Detector: FID at 250°C.

Step 3: The "Dynamic GC" Validation (Crucial)

To prove the ee is valid, you must prove the molecule didn't rotate inside the column.

  • Run 1: Inject sample at standard conditions. Calculate ee.

  • Run 2 (Stress Test): Lower flow rate by 50% (increases residence time) and/or increase Inlet Temp by 30°C.

  • Compare:

    • If Run 2 ee < Run 1 ee , thermal racemization is occurring. ABORT GC. Switch to HPLC.

    • If Run 2 ee ≈ Run 1 ee , the method is valid.

    • Visual Cue: Look for a "plateau" or elevated baseline between the two enantiomer peaks. This "inter-peak" signal is the population of molecules that rotated during separation.

Data Presentation & Logic Flows

Workflow Diagram

G Start Crude Biaryl Acid Deriv Derivatization (TMS-DAM / MeOH) Start->Deriv GC_Inj Chiral GC Injection (Split 50:1) Deriv->GC_Inj Check Check Peak Shape GC_Inj->Check Calc Calculate ee % & Resolution (Rs) Check->Calc Sharp Peaks Fail Plateau Detected? Use HPLC Check->Fail Peak Bridging

Caption: Figure 1. Standard operational workflow for biaryl acid analysis via Chiral GC.

Decision Tree: Thermal Stability Validation

D Q1 Is Biaryl Sterically Bulk? (e.g. ortho-tBu/OMe) GC_Test Run GC Stress Test (Low Flow/High Temp) Q1->GC_Test Yes HPLC Default to Chiral HPLC (Polysaccharide Columns) Q1->HPLC No (Unstable) Eval Compare ee of Normal vs Stress Run GC_Test->Eval Valid Method Validated (Stable Atropisomer) Eval->Valid ee Unchanged Invalid Thermal Racemization Detected Eval->Invalid ee Drops Invalid->HPLC

Caption: Figure 2. Decision matrix for validating thermal stability of atropisomers.

Data Analysis & Calculations

Resolution ( )

Ensure baseline separation to accurately integrate area.



  • 
    : Retention time
    
  • 
    : Peak width at half height
    
  • Requirement:

    
     for accurate quantitation.
    
Enantiomeric Excess (ee)

[2][3]

Note on Tailing: Biaryl esters can still tail on cyclodextrin columns. If Tailing Factor (


) > 1.2, reduce injection volume or increase split ratio to prevent column overload, which distorts integration.

References

  • Thermal Racemization of Biaryl Atropisomers. ResearchGate. Discusses rotational energy barriers and racemization kinetics of binaphthyl derivatives.

  • Guide to Derivatization Reagents for GC. Sigma-Aldrich (Merck). Comprehensive guide on methylation and silylation reagents for carboxylic acids.

  • Chiral Stationary Phases for Gas Chromatography. AZoM. Overview of cyclodextrin-based stationary phases and their mechanisms.

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. Detailed comparison of sensitivity, speed, and application range for GC vs HPLC.

Sources

A Predictive and Comparative Guide to the Thermal Stability of 2-(2-Chlorophenyl)-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques, primarily TGA and DSC, are indispensable tools in the physicochemical characterization of active pharmaceutical ingredients (APIs) and intermediates.[1][2] TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability, decomposition temperatures, and the presence of volatile components.[3][4] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions.[1][5] Together, they paint a comprehensive picture of a compound's behavior under thermal stress, which is vital for process safety, formulation design, and regulatory compliance.

Predictive Analysis: Unraveling the Influence of Molecular Structure

The thermal stability of an aromatic carboxylic acid is significantly influenced by the nature and position of substituents on the benzene ring.[6][7] For 2-(2-Chlorophenyl)-6-methylbenzoic acid, we can predict its thermal behavior by dissecting the contributions of its constituent parts: the benzoic acid backbone, the ortho-chloro substituent on the phenyl ring, and the ortho-methyl group relative to the carboxyl function.

2.1. The Benzoic Acid Backbone: A Reference Point

Benzoic acid itself is a relatively stable crystalline solid. Its thermal decomposition has been studied, indicating that it primarily undergoes decarboxylation at elevated temperatures to form benzene and carbon dioxide.[8][9] DSC analysis of benzoic acid shows a sharp endothermic peak corresponding to its melting point at approximately 122°C.

2.2. Comparative Compounds: Gauging Substituent Effects

To build a predictive model for our target compound, we will compare it with simpler, substituted benzoic acids. The data for these compounds provide a baseline to understand how the individual chloro and methyl groups, and their specific positions, might affect thermal stability.

CompoundMelting Point (°C)Decomposition Onset (°C, TGA)Key Observations
Benzoic Acid ~122> 200Serves as the parent compound for comparison.
2-Chlorobenzoic Acid ~142> 200The ortho-chloro group increases the melting point compared to benzoic acid, suggesting stronger intermolecular interactions in the crystal lattice.[10]
3-Chlorobenzoic Acid ~158> 200The meta-chloro group further increases the melting point.
4-Chlorobenzoic Acid ~243> 200The para-chloro group significantly increases the melting point, indicating a highly stable crystal packing.
2-Methylbenzoic Acid (o-Toluic Acid) ~106> 200The ortho-methyl group lowers the melting point compared to benzoic acid, possibly due to steric hindrance disrupting crystal packing.
3-Methylbenzoic Acid (m-Toluic Acid) ~111> 200The meta-methyl group has a less pronounced effect on the melting point.
4-Methylbenzoic Acid (p-Toluic Acid) ~180> 200The para-methyl group increases the melting point, suggesting favorable crystal packing.

2.3. Predicted Thermal Profile for 2-(2-Chlorophenyl)-6-methylbenzoic Acid

Based on the comparative data, we can hypothesize the following for 2-(2-Chlorophenyl)-6-methylbenzoic acid:

  • Melting Point (DSC): The presence of both a chloro and a methyl group in ortho positions relative to the carboxyl group likely introduces significant steric hindrance. This could disrupt efficient crystal packing, potentially leading to a melting point that is not substantially elevated, and possibly lower than some of the simpler substituted analogs.

  • Decomposition (TGA): The primary decomposition pathway is expected to be decarboxylation, driven by the loss of CO2 from the carboxylic acid group.[6] The thermal stability, indicated by the onset of decomposition, will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom could have a stabilizing effect on the aromatic ring system.[7] However, the steric crowding around the carboxyl group might influence the kinetics of the decomposition reaction. A multi-stage decomposition is possible, with the initial mass loss corresponding to decarboxylation, followed by the breakdown of the remaining aromatic structure at higher temperatures.

A Standardized Protocol for the Thermal Analysis of 2-(2-Chlorophenyl)-6-methylbenzoic Acid

To address the current data gap, the following detailed experimental protocols for TGA and DSC are provided. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can be confidently compared with existing literature.

3.1. Experimental Workflow Overview

The logical flow of the thermal analysis process is depicted below, from sample preparation to data interpretation and comparison.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation & Comparison Prep Accurately weigh 2-5 mg of 2-(2-Chlorophenyl)-6-methylbenzoic acid TGA_Setup Load into TGA pan (Alumina/Pt) Establish N2 atmosphere (20-50 mL/min) Prep->TGA_Setup DSC_Setup Load into Al pan & seal Use empty sealed pan as reference TGA_Run Heat from 25°C to 600°C at 10°C/min TGA_Setup->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data DSC_Run Heat from 25°C to above melting at 10°C/min under N2 DSC_Data Record Heat Flow vs. Temperature Interpret Determine T_onset, T_peak, ΔH (DSC) Determine T_decomposition, % Mass Loss (TGA) TGA_Data->Interpret DSC_Setup->DSC_Run DSC_Run->DSC_Data DSC_Data->Interpret Compare Compare results with benzoic acid and substituted analogues Interpret->Compare

Caption: Experimental workflow for TGA/DSC analysis.

3.2. Thermogravimetric Analysis (TGA) Protocol

  • Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.[11]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Chlorophenyl)-6-methylbenzoic acid into a clean, tared TGA pan (alumina or platinum is recommended for higher temperatures).

    • Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere. The choice of an inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.

    • Thermal Program:

      • Equilibrate the sample at 25°C for 5 minutes.

      • Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min. A 10°C/min heating rate is a common standard that balances good resolution with reasonable experiment time.[11]

    • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

    • Data Analysis: Plot the percentage of mass loss versus temperature to generate the TGA thermogram. Calculate the first derivative of this curve (DTG) to identify the temperatures of the maximum rates of mass loss. Key parameters to report are the onset temperature of decomposition (Tonset) and the percentage of mass lost in each decomposition step.

3.3. Differential Scanning Calorimetry (DSC) Protocol

  • Objective: To determine the melting point and enthalpy of fusion, and to identify any other phase transitions.[5]

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Chlorophenyl)-6-methylbenzoic acid into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, crimped pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Program:

      • Equilibrate the sample at 25°C for 5 minutes.

      • Heat the sample from 25°C to a temperature approximately 50°C above the expected melting point at a constant rate of 10°C/min.

    • Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

    • Data Analysis: Plot the heat flow versus temperature. An endothermic event, such as melting, will appear as a peak. Determine the onset temperature of melting, the peak temperature (Tpeak), and the integrated area of the peak, which corresponds to the enthalpy of fusion (ΔHfus).

Comparative Analysis Framework

The value of the experimental data generated for 2-(2-Chlorophenyl)-6-methylbenzoic acid will be fully realized through a structured comparison with its analogues.

G cluster_analogues Structural Analogues for Comparison cluster_properties Properties for Comparison Target 2-(2-Chlorophenyl)- 6-methylbenzoic Acid (Target Compound) Parent Benzoic Acid (Parent Structure) Target->Parent Compare to Baseline Chloro Chlorobenzoic Acids (Effect of -Cl) Target->Chloro Isolate Electronic & Steric Effect of Cl Methyl Methylbenzoic Acids (Effect of -CH3) Target->Methyl Isolate Electronic & Steric Effect of CH3 DSC_Props DSC Data (Melting Point, ΔHfus) Parent->DSC_Props TGA_Props TGA Data (Decomposition Onset, Decomposition Profile) Parent->TGA_Props Chloro->DSC_Props Chloro->TGA_Props Methyl->DSC_Props Methyl->TGA_Props

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.